molecular formula C8H8BrNO2 B597574 3-(5-Bromopyridin-2-yl)oxetan-3-ol CAS No. 1207758-80-2

3-(5-Bromopyridin-2-yl)oxetan-3-ol

货号: B597574
CAS 编号: 1207758-80-2
分子量: 230.061
InChI 键: TWHBBMSMSDZUQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features a bromopyridine moiety, which serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. The presence of the oxetane ring is a key structural feature, as this motif is widely employed in contemporary drug design to fine-tune the physicochemical properties of lead compounds. Incorporating the oxetane group can improve aqueous solubility, modulate metabolic stability, and reduce the lipophilicity of candidate molecules, addressing common challenges in the optimization of pharmacokinetic profiles. As a bifunctional intermediate, this compound is instrumental in the synthesis of more complex target molecules, facilitating the exploration of new chemical space in the search for novel bioactive agents. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(5-bromopyridin-2-yl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHBBMSMSDZUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-(5-Bromopyridin-2-yl)oxetan-3-ol (CAS No. 1207758-80-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an oxetanol group. The incorporation of the strained oxetane motif is a contemporary strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role in drug discovery as a BACE1 inhibitor.

Chemical Properties and Data

PropertyValueReference
CAS Number 1207758-80-2[1][2]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Off-white to light yellow solid[2]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C[2]

Synthesis

The synthesis of this compound can be achieved through the addition of a metallated pyridine derivative to oxetan-3-one. A general and plausible synthetic route is outlined below, based on established methodologies for similar compounds.

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2,5-Dibromopyridine D Lithiation A->D THF, -78 °C B n-Butyllithium B->D C Oxetan-3-one E Nucleophilic Addition C->E THF, -78 °C to rt D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on the synthesis of analogous compounds. Researchers should optimize conditions for safety and yield.

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Lithiation of 2,5-Dibromopyridine: A solution of 2,5-dibromopyridine in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified time to ensure the formation of the lithiated intermediate, 6-lithio-3-bromopyridine.

  • Nucleophilic Addition to Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF is added dropwise to the freshly prepared solution of 6-lithio-3-bromopyridine at -78°C. The reaction mixture is then allowed to warm slowly to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then partitioned between Et₂O and water. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • Pyridyl Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). A doublet of doublets for the proton at position 4, a doublet for the proton at position 3, and a doublet for the proton at position 6.

  • Oxetane Protons: Two sets of signals corresponding to the four methylene protons of the oxetane ring, likely appearing as multiplets in the range of δ 4.5-5.0 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (100 MHz, CDCl₃):

  • Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), including the carbon bearing the bromine atom and the carbon attached to the oxetane ring.

  • Oxetane Carbons: Signals for the quaternary carbon attached to the hydroxyl and pyridine groups (C-3) and the two methylene carbons (C-2 and C-4) of the oxetane ring, expected in the range of δ 70-85 ppm.

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z 230.97 and 232.97, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Biological Activity and Applications in Drug Discovery

BACE1 Inhibition and Alzheimer's Disease

This compound and related compounds have been investigated as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the production of Aβ, representing a potential therapeutic strategy for the treatment of Alzheimer's disease.

Signaling Pathway

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Amyloid-β (Aβ) APP->Ab sequential cleavage BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->Ab gamma_secretase γ-secretase gamma_secretase->Ab AICD AICD gamma_secretase->AICD Plaques Amyloid Plaques Ab->Plaques Inhibitor This compound Inhibitor->BACE1

Caption: Inhibition of the amyloidogenic pathway by this compound.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, particularly for its potential as a BACE1 inhibitor for the treatment of Alzheimer's disease. The synthetic route via lithiation of a bromopyridine derivative and subsequent addition to oxetan-3-one provides a viable method for its preparation. Further research into its biological activity and the development of detailed analytical data will be crucial for its advancement as a potential therapeutic agent. The unique properties conferred by the oxetane moiety make this and similar compounds attractive scaffolds for future drug discovery efforts.

References

3-(5-Bromopyridin-2-yl)oxetan-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals, substituted with a bromine atom and a 3-hydroxyoxetane group. The oxetane ring, a four-membered cyclic ether, is a particularly valuable functional group in modern drug discovery. It is recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional structural element. This technical guide provides a summary of the known chemical properties and a plausible synthetic route for this compound, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Properties

A summary of the key chemical identifiers and physical properties for this compound is provided below. It is important to note that while basic identifiers are readily available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 1207758-80-2[1]
Appearance Off-white to light yellow solid[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[1]

Note: Detailed experimental data for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and robust method for the synthesis of 3-aryloxetan-3-ols has been described, which involves the reaction of a lithiated aryl or heteroaryl species with oxetan-3-one. The following is a plausible experimental protocol adapted from this established methodology.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.

  • Preparation of the Lithiated Intermediate: The flask is charged with 2,5-dibromopyridine (1.0 equivalent) and dissolved in anhydrous THF. The solution is cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70°C. The reaction mixture is stirred at -78°C for 1 hour to ensure the formation of the 5-bromo-2-lithiopyridine intermediate.

  • Addition of Oxetan-3-one: A solution of oxetan-3-one (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78°C. The resulting mixture is stirred at this temperature for an additional 2-3 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is still low.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthetic Workflow Diagram

G Synthetic Workflow for this compound A 2,5-Dibromopyridine C 5-Bromo-2-lithiopyridine (Intermediate) A->C Lithiation B n-Butyllithium (-78 °C, THF) B->C E Reaction Mixture C->E Nucleophilic Addition D Oxetan-3-one D->E F Quenching (NH4Cl) E->F Reaction G Aqueous Work-up F->G Crude Product H Purification (Column Chromatography) G->H Extraction & Drying I This compound H->I Pure Product

Caption: A diagram illustrating the key steps in the proposed synthesis of this compound.

Role in Drug Discovery

This compound is a valuable building block in drug discovery due to the combination of the pharmacologically relevant bromopyridine moiety and the property-enhancing oxetane group. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. The 3-hydroxyoxetane group can improve compound solubility and metabolic stability, and its hydroxyl group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

Logical Relationship in a Drug Discovery Cascade

G Role of this compound in Drug Discovery A This compound (Building Block) B Chemical Modification (e.g., Cross-Coupling at Bromine) A->B Functionalization C Library of Novel Compounds B->C Diversification D High-Throughput Screening C->D Biological Evaluation E Hit Identification D->E Data Analysis F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Development

Caption: A logical workflow demonstrating the utility of this compound as a starting material in a typical drug discovery program.

Conclusion

This compound represents a promising and strategically designed chemical entity for the synthesis of novel compounds with potential therapeutic applications. The convergence of a modifiable bromopyridine core with the beneficial physicochemical properties imparted by the 3-hydroxyoxetane moiety makes it an attractive starting material for medicinal chemists. While detailed experimental data on its properties are limited, the well-established synthetic routes to analogous compounds provide a clear path for its preparation and subsequent utilization in drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide to 3-(5-Bromopyridin-2-yl)oxetan-3-ol: Structure, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a unique combination of a pyridine ring and a strained oxetane motif. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates information from related structures and general principles of oxetane chemistry to offer valuable insights for researchers in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is characterized by a central oxetane ring substituted at the 3-position with both a hydroxyl group and a 5-bromopyridin-2-yl group. The presence of the bromine atom on the pyridine ring offers a potential site for further chemical modification through various cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1207758-80-2
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
IUPAC Name This compound
Synonyms 3-(5-Bromo-2-pyridyl)-3-oxetanol, 3-(5-Bromopyridin-2-yl)-3-hydroxyoxetane

2D Molecular Structure:

2D structure of this compound
Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis
Appearance Off-white to light yellow solidCommercial supplier data
Storage Temperature 2-8°C, under inert gasCommercial supplier data
Solubility Likely soluble in polar organic solvents like DMSO and methanol.General properties of similar heterocyclic compounds.
Melting Point Not available-
Boiling Point Not available-
pKa The pyridine nitrogen is expected to be basic, while the hydroxyl group is weakly acidic.General chemical principles of pyridine and alcohol functionalities.[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, a general and plausible synthetic route can be proposed based on established oxetane synthesis methodologies.

Proposed Experimental Protocol: Synthesis

A common method for the synthesis of 3-substituted-oxetan-3-ols involves the reaction of an organometallic reagent with oxetan-3-one.[2]

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Organolithium Reagent: 2,5-Dibromopyridine would be treated with a strong lithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This would selectively perform a lithium-halogen exchange at the 2-position of the pyridine ring to generate 5-bromo-2-lithiopyridine in situ.

  • Reaction with Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF would then be added dropwise to the freshly prepared organolithium reagent at -78 °C.

  • Quenching and Work-up: The reaction would be carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product would then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers would be combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product would likely be purified by column chromatography on silica gel to yield the desired this compound.

General Reactivity

The oxetane ring, being a strained four-membered heterocycle, can be susceptible to ring-opening reactions under certain acidic or nucleophilic conditions.[3] The pyridine nitrogen provides a site for protonation or alkylation, and the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecule.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in modern medicinal chemistry due to its ability to act as a "smart" replacement for other chemical groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[4]

The Oxetane Moiety as a Bioisostere

The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups.[5] Its incorporation can lead to:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility compared to its non-polar carbocyclic or gem-dimethyl counterparts.[6][7]

  • Metabolic Stability: The introduction of an oxetane can block sites of metabolic oxidation, leading to increased metabolic stability.[7]

  • Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[7]

  • Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can reduce the basicity of the amine.[4]

Potential Applications of this compound

Given the presence of both the advantageous oxetane moiety and a functionalized pyridine ring, this compound represents a valuable building block for the synthesis of novel drug candidates. The pyridine ring is a common scaffold in many FDA-approved drugs, particularly in oncology and neuroscience.[8] The bromine atom serves as a handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships in a drug discovery program.

Logical Workflow for Utilizing this compound in a Drug Discovery Program

The following diagram illustrates a logical workflow for the utilization of this compound as a starting material in a medicinal chemistry campaign.

workflow A Start: this compound B Chemical Modification via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at the Bromine Position A->B C Generation of a Library of Analogs B->C D In vitro Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F F->C Iterative Synthesis G In vivo Efficacy and DMPK Studies F->G H Preclinical Candidate Selection G->H

Caption: A logical workflow for a drug discovery program starting with this compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structure combines the desirable physicochemical properties of the oxetane ring with the versatile chemistry of a functionalized pyridine. While specific experimental data for this compound remains scarce, the general principles of oxetane and pyridine chemistry suggest that it is a valuable building block for the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-(5-bromopyridin-2-yl)oxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis involves a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This document provides a comprehensive overview of the synthetic route, including a detailed, representative experimental protocol, a summary of key quantitative data, and a visualization of the experimental workflow.

Core Synthesis Pathway: Grignard Reaction

The principal route for the synthesis of this compound is the nucleophilic addition of a pyridyl Grignard reagent to oxetan-3-one. This reaction leverages the reactivity of organomagnesium halides with carbonyl compounds to form a tertiary alcohol. The key steps involve the formation of the Grignard reagent from 2,5-dibromopyridine, followed by its reaction with oxetan-3-one.

Experimental Workflow

Synthesis_Pathway Start Start Materials Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation 2,5-Dibromopyridine, Mg, THF, I₂ (cat.) Reaction Grignard Reaction with Oxetan-3-one Grignard_Formation->Reaction 5-Bromo-2-pyridylmagnesium bromide Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as a specific literature procedure for this exact molecule was not identified, these values represent typical ranges observed in similar Grignard reactions involving pyridyl halides and cyclic ketones.

ParameterValue
Reactants
2,5-Dibromopyridine1.0 eq
Magnesium Turnings1.1 eq
Oxetan-3-one1.2 eq
Reaction Conditions
Grignard Formation Temp.rt to 40 °C
Reaction Temperature-78 °C to 0 °C
Reaction Time2 - 4 hours
SolventAnhydrous Tetrahydrofuran (THF)
Product
Yield 50-70% (representative)
Purity (post-column) >95%
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure

Step 1: Formation of the Grignard Reagent

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq) and a crystal of iodine.

  • Anhydrous THF is added to cover the magnesium.

  • A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.

  • A small portion of the 2,5-dibromopyridine solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining 2,5-dibromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Oxetan-3-one

  • The flask containing the freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise to the cooled Grignard reagent solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C and stirred for an additional 1-2 hours.

Step 3: Workup and Extraction

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The mixture is allowed to warm to room temperature and then diluted with ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as an off-white to pale yellow solid.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the synthesis can be visualized as a directed flow of chemical transformations.

Synthesis_Logic Reagents 2,5-Dibromopyridine Magnesium Oxetan-3-one Grignard Grignard Reagent 5-Bromo-2-pyridylmagnesium bromide Reagents:f0->Grignard:f0 Halogen-Metal Exchange Intermediate Alkoxide Intermediate Grignard:f1->Intermediate:f0 Nucleophilic Addition Product { Final Product | this compound} Intermediate:f0->Product:f0 Protonation (Workup)

Caption: Logical flow of the synthesis of this compound.

Spectroscopic and Analytical Profile of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 3-(5-Bromopyridin-2-yl)oxetan-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look at its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties.

Introduction

This compound is a synthetically important molecule, combining the functionalities of a bromopyridine moiety with a highly strained oxetane ring. Such compounds are of significant interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the oxetane ring, which can lead to improved metabolic stability and solubility of drug candidates. This guide outlines the expected spectral characteristics of this compound, providing a predictive framework for its identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet1HH6' (Pyridine)
~7.9Doublet of Doublets1HH4' (Pyridine)
~7.5Doublet1HH3' (Pyridine)
~5.0Singlet1H-OH
~4.9Doublet2HH2, H4 (Oxetane, axial)
~4.7Doublet2HH2, H4 (Oxetane, equatorial)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C2' (Pyridine)
~150C6' (Pyridine)
~141C4' (Pyridine)
~122C3' (Pyridine)
~120C5' (Pyridine)
~78C2, C4 (Oxetane)
~70C3 (Oxetane)

Solvent: CDCl₃

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
230/232[M+H]⁺ (Molecular ion peak, bromine isotope pattern)
212/214[M+H - H₂O]⁺
156/158[C₅H₃BrN]⁺
78[C₅H₄N]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (Alcohol)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1600MediumC=N stretch (Pyridine ring)
~1560MediumC=C stretch (Pyridine ring)
~1050StrongC-O stretch (Oxetane ring)
~980StrongC-O-C stretch (Oxetane ring)
~830StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

The synthesis of this compound can be achieved via a Grignard reaction between a suitable pyridine-derived organometallic reagent and oxetan-3-one.

  • Preparation of the Grignard Reagent: 2,5-Dibromopyridine is reacted with isopropylmagnesium chloride in anhydrous tetrahydrofuran (THF) at low temperature (-15°C to 0°C) to selectively form the Grignard reagent at the 2-position.

  • Reaction with Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at low temperature.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified compound is placed directly on the ATR crystal for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,5-Dibromopyridine grignard Grignard Formation start->grignard reaction Reaction with Oxetan-3-one grignard->reaction workup Quenching & Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr Characterization ms Mass Spectrometry (ESI-MS) product->ms ir Infrared Spectroscopy (FTIR-ATR) product->ir

Caption: Synthetic and analytical workflow for this compound.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for the target molecule.

G cluster_data Structural Information cluster_techniques Spectroscopic Techniques molecule This compound ir IR Spectroscopy molecule->ir nmr NMR Spectroscopy (1H, 13C) molecule->nmr ms Mass Spectrometry molecule->ms functional_groups Functional Groups (-OH, Pyridine, Oxetane, C-Br) connectivity Atom Connectivity (Proton & Carbon Skeleton) molecular_weight Molecular Weight & Formula ir->functional_groups nmr->connectivity ms->molecular_weight

Caption: Relationship between spectroscopic techniques and structural elucidation.

Commercial Sourcing and Synthetic Strategies for 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a key building block in modern medicinal chemistry. The strategic incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates.

Commercial Supplier Analysis

A variety of chemical suppliers offer this compound, providing researchers with multiple procurement options. The following table summarizes the available quantitative data from several key suppliers to facilitate straightforward comparison.

SupplierProduct/Catalog No.CAS NumberPurityQuantityPrice (USD)
Universal BiologicalsCS-01346781207758-80-2Not Specified250 mg£164.00 (~$208)
1 g£370.00 (~$470)
AK Scientific, Inc.6964EA1207758-80-2Not Specified250 mg$254.00
AmbeedA9504381207758-80-297+%1 g$271.00
5 g$730.00
CrysdotCD113317141207758-80-295+%1 g$465.00
Alichem12077588021207758-80-2Not Specified1 g$485.10
ChemableNot Specified1207758-80-2Not SpecifiedNot Specified$106.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: A Representative Synthesis

Reaction Scheme:

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 5-Bromo-2-lithiopyridine: A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

  • Reaction with Oxetan-3-one: A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared 5-bromo-2-lithiopyridine solution at -78 °C. The reaction mixture is stirred at this temperature for an additional 2-3 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of Oxetanes in Drug Discovery: Bioisosteric Replacement

The oxetane moiety has gained significant attention in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to improved physicochemical properties such as increased aqueous solubility, metabolic stability, and modulation of basicity, while maintaining or improving biological activity.[1][3]

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties cluster_3 Drug Candidate Lead Lead Compound (e.g., with gem-dimethyl or carbonyl group) Oxetane Oxetane-containing Analog Lead->Oxetane Substitution with Oxetane Moiety Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Improved Metabolic Stability Oxetane->Metabolism Basicity Modulated Basicity Oxetane->Basicity Candidate Optimized Drug Candidate Solubility->Candidate Metabolism->Candidate Basicity->Candidate

Figure 1: Bioisosteric replacement workflow.

The diagram above illustrates the strategic replacement of less favorable functional groups with an oxetane moiety to enhance the drug-like properties of a lead compound, ultimately leading to an optimized drug candidate.

References

Physicochemical Properties of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Due to the limited availability of experimental data for this specific molecule, this document leverages data from the parent compound, oxetan-3-ol, and computational predictions to offer a thorough profile. Information on a plausible synthetic route and the potential applications of this compound in drug discovery, based on the established roles of its constituent moieties, are also detailed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry and drug development.

Introduction

The strategic incorporation of small, strained ring systems into drug candidates has become a powerful tool in modern medicinal chemistry for the optimization of physicochemical and pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block. When substituted at the 3-position with a hydroxyl group, it introduces a polar functional group within a constrained three-dimensional space. The fusion of this oxetane-3-ol motif with a 5-bromopyridine moiety, a common pharmacophore in numerous biologically active compounds, yields this compound, a compound of considerable interest for drug discovery programs.

This guide aims to consolidate the available information on this compound, providing a detailed examination of its physicochemical characteristics, a proposed synthetic methodology, and an exploration of its potential biological significance.

Physicochemical Properties

Detailed experimental characterization of this compound is not extensively available in the public domain. However, key identifiers and basic properties have been established. To provide a more comprehensive understanding, the experimentally determined properties of the parent compound, oxetan-3-ol, are presented alongside the known and predicted data for the title compound.

General Properties
PropertyThis compound
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 1207758-80-2
Appearance Off-white to light yellow solid
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C
Quantitative Physicochemical Data
PropertyThis compound (Predicted/Unavailable)Oxetan-3-ol (Experimental)
Melting Point Data not availableData not available (liquid at room temp.)
Boiling Point Data not available153 °C[1]
Density Data not available1.167 g/mL[2][3]
Refractive Index Data not available1.438[2][3]
pKa (acidic) Predicted: ~13-14 (hydroxyl proton)Predicted: 13.68 ± 0.20[2][4]
logP Predicted: ~1.5 - 2.0-0.62 to -0.8[5][6][7]
Solubility Data not availableSoluble in chloroform, slightly soluble in methanol[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been published, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of 3-substituted oxetan-3-ols.[8] The most direct approach involves the nucleophilic addition of a 5-bromopyridin-2-yl organometallic reagent to oxetan-3-one.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound points to oxetan-3-one and a suitable 5-bromopyridin-2-yl nucleophile as the key precursors. The 5-bromopyridin-2-yl nucleophile can be generated from 2,5-dibromopyridine via a lithium-halogen exchange.

G cluster_precursors Key Precursors Target This compound Disconnect1 C-C Bond Formation (Nucleophilic Addition) Target->Disconnect1 Oxetanone Oxetan-3-one Disconnect1->Oxetanone Nucleophile 5-Bromopyridin-2-yl Lithium Reagent Disconnect1->Nucleophile Precursors Oxetan-3-one + 5-Bromopyridin-2-yl Nucleophile Disconnect2 Lithium-Halogen Exchange Nucleophile->Disconnect2 StartingMaterial 2,5-Dibromopyridine Disconnect2->StartingMaterial

Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,5-dibromopyridine and oxetan-3-one.

G cluster_step1 Step 1: Generation of the Organolithium Reagent cluster_step2 Step 2: Nucleophilic Addition to Oxetan-3-one Step1_Reactant 2,5-Dibromopyridine in dry THF Step1_Reagent n-Butyllithium -78 °C Step1_Reactant:f1->Step1_Reagent 1.1 eq Step1_Product 5-Bromo-2-lithiopyridine Step1_Reagent->Step1_Product Step2_Reactant 5-Bromo-2-lithiopyridine (from Step 1) Step1_Product->Step2_Reactant Step2_Reagent Oxetan-3-one in dry THF, -78 °C Step2_Reactant:f1->Step2_Reagent 1.0 eq Step2_Workup {Aqueous Quench | (e.g., NH₄Cl solution)} Step2_Reagent->Step2_Workup Step2_Product This compound Step2_Workup->Step2_Product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Generation of 5-Bromo-2-lithiopyridine To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

Step 2: Synthesis of this compound A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared solution of 5-bromo-2-lithiopyridine at -78 °C. The reaction is stirred at this temperature for 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural components suggest significant potential in medicinal chemistry.

The Oxetane Moiety as a Bioisostere

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups.[9] Its incorporation can lead to profound improvements in a molecule's physicochemical properties.

G cluster_lead Lead Compound Modification cluster_analog Oxetane-Containing Analog Lead Lead Compound (e.g., with gem-dimethyl group) Properties Lipophilic Metabolically unstable Lead->Properties Bioisosteric_Replacement Bioisosteric Replacement Lead->Bioisosteric_Replacement Analog Analog with Oxetane Moiety Bioisosteric_Replacement->Analog Improved_Properties Increased Solubility Improved Metabolic Stability Lower Lipophilicity Analog->Improved_Properties

Caption: The role of oxetane as a bioisostere in drug design.

Key advantages of incorporating an oxetane moiety include:

  • Increased Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[9]

  • Improved Metabolic Stability: The replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of a drug candidate.

  • Reduced Lipophilicity: The introduction of the polar oxetane ring generally leads to a decrease in lipophilicity (logP), which can be beneficial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Vectorial Exit from the Target: The three-dimensional and polar nature of the oxetane can provide a vectorial advantage for the dissociation of a ligand from its target protein.

The 5-Bromopyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The bromo-substituent at the 5-position serves several purposes:

  • Modulation of pKa: The electron-withdrawing nature of the bromine atom can influence the basicity of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

  • Synthetic Handle: The bromine atom provides a convenient synthetic handle for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the surrounding chemical space.

Given these properties, this compound represents a valuable building block for the synthesis of novel compounds with potentially favorable drug-like properties for a wide range of therapeutic targets.

Conclusion

This compound is a compound with significant potential for application in drug discovery and development. While comprehensive experimental data on its physicochemical properties are currently lacking, this guide provides a foundational understanding based on available information and computational predictions. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation. The combination of the property-enhancing oxetane moiety and the versatile 5-bromopyridine scaffold makes this molecule an attractive starting point for the design of novel therapeutic agents. Further research into the experimental determination of its physicochemical properties and the exploration of its biological activities is highly warranted.

References

Bromopyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly bromopyridines, represent a versatile and highly valuable class of building blocks in the quest for novel therapeutics. The unique electronic properties and reactivity of the bromine atom on the pyridine ring allow for a diverse range of chemical modifications, making bromopyridine derivatives attractive starting points for the synthesis of compound libraries with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the role of bromopyridine derivatives in modern drug discovery, covering their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Synthesis of Bromopyridine Derivatives: Key Methodologies

The strategic functionalization of the bromopyridine core is paramount in generating diverse molecular architectures for drug screening. Several powerful cross-coupling reactions are routinely employed to introduce various substituents, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of a bromopyridine with an organoboron compound, such as a boronic acid or boronate ester. This reaction is tolerant of a wide range of functional groups and offers a reliable route to biaryl and heteroaryl pyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine

This protocol describes the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from the commercially available 5-bromo-2-methylpyridin-3-amine.

  • Materials:

    • 5-bromo-2-methylpyridin-3-amine (1 equivalent)

    • Arylboronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium phosphate (K₃PO₄) (1.5 equivalents)

    • 1,4-Dioxane

    • Water (H₂O)

    • Schlenk flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Ethyl acetate

    • Standard filtration and extraction glassware

  • Procedure: [1]

    • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

    • Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) to the reaction mixture.

    • Stir the mixture at 85–95 °C for over 15 hours.

    • After cooling to room temperature, filter the mixture.

    • Dilute the filtrate with ethyl acetate (50 mL).

    • Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aminopyridine derivatives from bromopyridines and a wide variety of amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [2]

This protocol describes a method for the amination of 2-bromopyridines with volatile amines in a sealed tube.

  • Materials:

    • 2-Bromopyridine derivative (1 equivalent)

    • Volatile amine (e.g., methylamine, dimethylamine) (5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (2 equivalents)

    • Toluene

    • Sealed tube

    • Heating block or oil bath

    • Standard laboratory glassware for workup and purification

  • Procedure: [2]

    • In a fume hood, add the 2-bromopyridine substrate (1 equivalent), palladium(II) acetate (5 mol%), 1,3-bis(diphenylphosphino)propane (10 mol%), and sodium tert-butoxide (2 equivalents) to a sealable reaction tube.

    • Add toluene as the solvent.

    • For volatile amines like methylamine or dimethylamine, cool the amine to -78 °C and add it as a liquid (5 equivalents) to the reaction mixture.

    • Seal the tube tightly. (CAUTION: The reaction should be carried out behind a blast shield due to the pressure buildup from the volatile amine upon heating).

    • Heat the reaction mixture at 80 °C overnight (approximately 14 hours).

    • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

    • The resulting suspension can be directly purified by flash chromatography on silica gel to yield the desired aminopyridine product.

Therapeutic Applications and Biological Activity

Bromopyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The bromopyridine scaffold is a prominent feature in numerous potent anticancer agents, often acting as kinase inhibitors. These compounds can interfere with key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Selected Bromopyridine Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePDE3A27[3]
Imidazopyridine-benzimidazole conjugate 11i A549 (Lung cancer)1.48[4]
Imidazopyridine-benzimidazole conjugate 11p A549 (Lung cancer)1.92[4]
Pyridine-bridged CA-4 analogue 4h MDA-MB-231 (Breast cancer)0.002[5]
Pyridine-bridged CA-4 analogue 4s MDA-MB-231 (Breast cancer)0.003[5]
Pyridine-bridged CA-4 analogue 4t MDA-MB-231 (Breast cancer)0.002[5]
Rhodanine with a bromopyridine group (HB 4 )HepG2 (Liver cancer)2.7[6]
Rhodanine with a bromopyridine group (HB 4 )A549 (Lung cancer)3.1[6]
Pyridine derivative 35 HepG2 (Liver cancer)4.25[7]
Pyridine derivative 36 HepG2 (Liver cancer)7.51[7]
Pyridine derivative 37 HepG2 (Liver cancer)12.83[7]
Nicotinamide derivative 30 HCT-116 (Colon cancer)15.4[7]
Nicotinamide derivative 30 HepG2 (Liver cancer)9.8[7]
Pyridine derivative 31 VEGFR-20.065[7]
Pyridine derivative 28 MCF-7 (Breast cancer)3.42[7]
Pyridine derivative 28 A549 (Lung cancer)5.97[7]
Pyridopyrimidinone 31 PI3Kα0.0034[8]
Pyridopyrimidinone 31 mTOR0.0047[8]
Thienopyrimidine 9a PI3Kα9.47[9]
Antimicrobial Activity

Bromopyridine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can vary, from disrupting cell membranes to inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Selected Bromopyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineStaphylococcus aureus12.5[10]
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineBacillus subtilis25[10]
6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridineStaphylococcus aureus25[10]
6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridineBacillus subtilis12.5[10]
Imidazopyridine derivative 1 Klebsiella pneumoniae20.3[11]
Imidazopyridine derivative 3 Escherichia coli9.091[11]
3-(pyridine-3-yl)-2-oxazolidinone derivative 21b Staphylococcus aureus2[12]
3-(pyridine-3-yl)-2-oxazolidinone derivative 21d Staphylococcus aureus2[12]
3-(pyridine-3-yl)-2-oxazolidinone derivative 21e Staphylococcus aureus1[12]
3-(pyridine-3-yl)-2-oxazolidinone derivative 21f Staphylococcus aureus1[12]
Antiviral Activity

The development of novel antiviral agents is a critical area of research, and bromopyridine derivatives have shown potential in inhibiting the replication of various viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

Table 3: Antiviral Activity of Selected Bromopyridine Derivatives

CompoundVirus/TargetEC₅₀IC₅₀Reference
Phenylaminopyridine derivative 27 HIV-1 (wild-type)0.2 nM-[7]
NevirapineHIV-1 RT-84 nM[11]
N-(pyridin-3-yl)thiophene-2-carboxamide (CPD A)Influenza A and B virus RNA synthesis2.3 µM (IAV), 2.6 µM (IBV)-[5]
Pyridine derivative 1e Influenza PA-PB1 interaction-52.6 µM[13]
Pyrimidine derivative 2d Influenza PA-PB1 interaction2.8 µM90.1 µM[13]
2-Oxo-2H-chromene-3-carboxylic acid [2-(pyridin-2-yl methoxy)-phenyl]-amide (HL1)HSV-1F37.20 µg/ml-[14]
2-hydroxy-1-naphthaldehyde-(4-pyridine carboxylic) hydrazone (HL2)HSV-1F63.4 µg/ml-[14]
Pyrazolopyridine derivative ARA-04 HSV-11.00 µM-[12]
Pyrazolopyridine derivative ARA-05 HSV-11.00 µM-[12]
Pyrazolopyridine derivative AM-57 HSV-10.70 µM-[12]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Bromopyridine derivatives are being investigated for their potential to protect neurons from damage and slow disease progression.

Table 4: Neuroprotective Activity of a Selected Pyridine Derivative

CompoundBiological EffectEC₅₀/IC₅₀Reference
1,4-Dihydropyridine derivative 4g GSK-3β inhibitionIC₅₀ = 2.35 µM[15]

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular targets and signaling pathways modulated by bromopyridine derivatives is crucial for rational drug design and optimization.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[17] Several bromopyridine-containing compounds have been developed as potent inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by Bromopyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Bad Bad Akt->Bad inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Apoptosis Apoptosis Bad->Apoptosis Bromopyridine Bromopyridine-based PI3K/mTOR Inhibitors Bromopyridine->PI3K inhibits Bromopyridine->mTORC1 inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Bromopyridine Derivatives.

Experimental Workflows in Drug Discovery

The discovery and development of a new drug is a complex, multi-stage process. The following workflow illustrates a typical preclinical drug discovery cascade for identifying and characterizing novel bromopyridine-based anticancer agents.

Drug_Discovery_Workflow Preclinical Drug Discovery Workflow for Bromopyridine Derivatives cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Bromopyridine Scaffolds Functionalization Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Synthesis->Functionalization Library Diverse Compound Library Functionalization->Library HTS High-Throughput Screening (e.g., Cell Viability Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Target_Validation Target Identification & Mechanism of Action Studies (e.g., Kinase Assays) Dose_Response->Target_Validation SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Target_Validation->SAR SAR->Functionalization Iterative Design ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection PK_Studies Pharmacokinetic (PK) Studies in Animal Models Lead_Selection->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies IND IND-Enabling Studies & Clinical Candidate Nomination Tox_Studies->IND

Figure 2: Preclinical Drug Discovery Workflow for Bromopyridine Derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Anticancer Drug Screening [2][18]

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Bromopyridine derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure: [2]

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of the bromopyridine derivative. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

    • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

    • Incubate for 1.5 hours at 37 °C.

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37 °C with shaking.

    • Measure the absorbance at 492 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetics of Bromopyridine-Containing Drugs

The successful development of a drug candidate is highly dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). While detailed pharmacokinetic data for many early-stage bromopyridine derivatives is proprietary, we can look at approved drugs containing related pyridine or halogenated motifs to understand the key parameters evaluated.

Table 5: Pharmacokinetic Parameters of Selected Marketed Drugs

DrugTₘₐₓ (hours)t½ (hours)Protein Binding (%)Primary MetabolismPrimary ExcretionReference
Vemurafenib ~4~57>99CYP3A4Feces (~94%), Urine (~1%)[18][19]
Etoricoxib ~1~20-22~92CYP3A4Urine (~70%), Feces (~20%)[3][20]
Piclidenoson -----[21]

Note: Vemurafenib contains a bromophenyl group, and Etoricoxib contains a pyridine ring. Piclidenoson, an A3 adenosine receptor agonist containing a bromopyridine-like core, is in clinical development, and detailed pharmacokinetic data is emerging.[4][21]

Conclusion

Bromopyridine derivatives continue to be a rich source of inspiration and a valuable platform for the discovery of new drugs. Their synthetic tractability, coupled with their ability to interact with a wide array of biological targets, ensures their continued prominence in medicinal chemistry. The methodologies and data presented in this guide highlight the potential of this compound class and provide a framework for researchers to design and evaluate novel bromopyridine-based therapeutics. As our understanding of disease biology deepens, the strategic application of bromopyridine chemistry will undoubtedly lead to the development of the next generation of innovative medicines.

References

Initial screening of 3-(5-Bromopyridin-2-yl)oxetan-3-ol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Bioactivity Screening of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, there is no publicly available data on the specific bioactivity of this compound. This guide, therefore, presents a comprehensive and strategic framework for the initial biological screening of this novel chemical entity, based on the known properties of its structural motifs and established drug discovery protocols.

Introduction: Rationale for Screening

The compound this compound is a novel small molecule with structural features that suggest potential therapeutic value. Its core components, the oxetane ring and the 5-bromopyridine moiety, are of significant interest in medicinal chemistry.

The oxetane ring , a four-membered cyclic ether, has gained prominence in drug design for several reasons.[1][2][3] It is considered a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane motif can lead to profound improvements in a compound's physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, while also introducing three-dimensionality.[4][5][6] These characteristics are highly desirable in modern drug discovery, as they can lead to improved pharmacokinetic profiles.

The 5-bromopyridine moiety is also a common feature in many biologically active compounds. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The bromine atom can serve as a key interaction point within a biological target or as a synthetic handle for further chemical modifications to explore structure-activity relationships (SAR).

Given these features, a systematic initial screening of this compound is warranted to identify any potential bioactivity. This guide outlines a tiered approach for such a screening cascade.

Proposed Initial Bioactivity Screening Cascade

A logical and cost-effective approach to screening a novel compound is to follow a tiered or cascaded workflow. This begins with broad, high-throughput in vitro assays to identify any general biological effects, followed by more specific assays to elucidate the mechanism of action and potential therapeutic area. Promising in vitro results would then justify progression to preliminary in vivo studies.

G cluster_0 In Vitro Screening cluster_1 Hit Validation & Mechanistic Studies cluster_2 In Vivo Studies (Preliminary) A General Cytotoxicity Assays (e.g., MTT, LDH) E Dose-Response Analysis (IC50/EC50 Determination) A->E B Broad-Panel Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->E C Antimicrobial Susceptibility Testing (Antibacterial & Antifungal) C->E D Receptor Binding Assays (Optional, based on structural similarity to known ligands) D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) E->F G Target Identification/Validation F->G H Maximum Tolerated Dose (MTD) Study G->H I Pharmacokinetic (PK) Profiling H->I J Proof-of-Concept Efficacy Model I->J

Caption: Proposed workflow for the initial bioactivity screening of a novel compound.

Detailed Experimental Protocols: In Vitro Screening

General Cytotoxicity Assays

The first step is to assess the compound's general toxicity against a panel of human cell lines. This helps to identify any potential for anticancer activity and provides a baseline for concentrations to be used in subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC50 Values)

Cell LineTissue of OriginIC50 (µM) of this compound
HeLaCervical CancerExperimental Result
A549Lung CancerExperimental Result
MCF-7Breast CancerExperimental Result
HEK293Normal KidneyExperimental Result
Broad-Panel Enzyme Inhibition Assays

To explore potential mechanisms of action, the compound should be screened against a panel of enzymes that are common drug targets. Kinase and protease panels are widely available and cover a range of therapeutic areas.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)

  • Reagents: Prepare an assay buffer, a solution of the kinase of interest, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the compound dilutions. Include positive controls (known inhibitor, e.g., staurosporine) and negative controls (vehicle).

  • Enzyme Addition: Add the kinase to all wells except for the negative control wells.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add a stop solution containing a chelating agent (e.g., EDTA) to terminate the kinase reaction.

  • Detection: Use a suitable plate reader to measure the fluorescence, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the controls. Determine the IC50 value if a dose-response relationship is observed.

Data Presentation: Enzyme Inhibition

Enzyme Target% Inhibition at 10 µMIC50 (µM)
Kinase AExperimental ResultIf applicable
Kinase BExperimental ResultIf applicable
Protease XExperimental ResultIf applicable
Protease YExperimental ResultIf applicable
Antimicrobial Susceptibility Testing

The 5-bromopyridine moiety is present in some antimicrobial agents, making it prudent to screen for antibacterial and antifungal activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans) in a suitable broth medium.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic/antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity (MIC Values)

MicroorganismTypeMIC (µg/mL)
E. coliGram-negativeResult
S. aureusGram-positiveResult
C. albicansFungusResult

Hypothetical Signaling Pathway Analysis

If the initial screening reveals, for example, potent inhibitory activity against a specific kinase (e.g., MEK1), the next step would be to investigate its effect on the corresponding signaling pathway within cells. The diagram below illustrates a generic MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Proposed Preliminary In Vivo Studies

Should the in vitro screening yield a promising and potent activity with a clear dose-response, preliminary in vivo studies would be the next logical step.

Workflow for Preliminary In Vivo Assessment

G A Select Lead Compound from In Vitro Screening B Acute Toxicity Study in Rodents A->B C Determine Maximum Tolerated Dose (MTD) B->C D Preliminary Pharmacokinetic (PK) Study (Single Dose) C->D E Select Relevant In Vivo Efficacy Model (e.g., Xenograft, Infection Model) C->E F Conduct Proof-of-Concept Efficacy Study D->F E->F G Evaluate Efficacy and Toxicity Endpoints F->G

Caption: Workflow for preliminary in vivo evaluation of a hit compound.

5.1. Maximum Tolerated Dose (MTD) Study

The primary goal is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is typically done in healthy mice or rats. Animals are administered escalating doses of the compound, and they are monitored for clinical signs of toxicity, body weight changes, and mortality over a period of 14 days.

5.2. Proof-of-Concept Efficacy Model

The choice of efficacy model is dictated by the in vitro findings.

  • If anticancer activity is observed: A tumor xenograft model would be appropriate. Human cancer cells from the most sensitive cell line identified in vitro are implanted into immunodeficient mice. Once tumors are established, mice are treated with the compound at doses at or below the MTD, and tumor growth is monitored over time.

  • If antimicrobial activity is observed: An infection model, such as a murine thigh infection model or a systemic infection model, would be used. Mice are infected with the susceptible pathogen and then treated with the compound to assess its ability to reduce the bacterial/fungal load and improve survival.

Conclusion

While the specific biological activities of this compound are currently unknown, its chemical structure, featuring the advantageous oxetane ring and a functionalized pyridine moiety, makes it a compound of interest for biological screening. The systematic, tiered approach outlined in this guide, progressing from broad in vitro assays to specific mechanistic studies and preliminary in vivo evaluation, provides a robust framework for uncovering its potential therapeutic value. This structured methodology ensures a thorough and efficient initial investigation, laying the groundwork for any subsequent drug development efforts.

References

Methodological & Application

Application Notes and Protocols: 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a novel building block for the synthesis of PROTACs. The incorporation of the pyridinyl-oxetane motif offers several potential advantages, including improved aqueous solubility, metabolic stability, and the ability to fine-tune the spatial orientation of the PROTAC's functional ends. The bromine atom on the pyridine ring also serves as a versatile handle for further chemical modifications.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its structural features suggest the following properties, which are summarized in the table below.

PropertyPredicted Value/CharacteristicSource/Justification
Molecular Weight 246.08 g/mol Calculation
LogP 1.5 - 2.5Computational prediction
Aqueous Solubility ModeratePresence of polar oxetane and pyridine moieties
Reactivity The bromine atom is suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxyl group can be used for ether or ester linkages.Chemical knowledge
Metabolic Stability The oxetane ring is generally more resistant to metabolic degradation compared to linear linkers.General knowledge of oxetane chemistry in drug discovery

Design and Synthesis of a Hypothetical PROTAC (PROTAC-X-01)

To illustrate the application of this compound, we describe the design and synthesis of a hypothetical PROTAC, PROTAC-X-01 , targeting a generic kinase (as the POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

PROTAC-X-01 Structure:

  • Warhead: A generic kinase inhibitor with a suitable attachment point (e.g., a phenol or amine).

  • Linker: Derived from this compound.

  • E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline (Hyp).

Synthetic Scheme

The synthesis of PROTAC-X-01 can be envisioned in a multi-step sequence, as outlined in the workflow diagram below.

G cluster_synthesis Synthesis of PROTAC-X-01 A This compound B Step 1: Etherification with protected kinase inhibitor A->B C Intermediate 1 B->C D Step 2: Suzuki coupling with boronic ester-modified VHL ligand C->D E PROTAC-X-01 (Protected) D->E F Step 3: Deprotection E->F G PROTAC-X-01 (Final Product) F->G

Caption: Synthetic workflow for the hypothetical PROTAC-X-01.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (Etherification)

  • To a solution of the protected kinase inhibitor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford Intermediate 1.

Step 2: Synthesis of PROTAC-X-01 (Protected) (Suzuki Coupling)

  • To a solution of Intermediate 1 (1.0 eq) and the boronic ester-modified VHL ligand (1.2 eq) in a mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected PROTAC-X-01.

Step 3: Synthesis of PROTAC-X-01 (Final Product) (Deprotection)

  • Dissolve the protected PROTAC-X-01 (1.0 eq) in a suitable solvent (e.g., dichloromethane for Boc deprotection, or methanol for silyl ether deprotection).

  • Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc groups, or tetrabutylammonium fluoride for silyl ethers).

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.

  • Purify the final product by preparative HPLC to obtain PROTAC-X-01.

Biological Evaluation of PROTAC-X-01

The biological activity of PROTAC-X-01 would be assessed through a series of in vitro assays to determine its binding affinity, degradation efficacy, and cellular mechanism of action.

Experimental Workflow for Biological Evaluation

G cluster_bio_eval Biological Evaluation of PROTAC-X-01 A Binding Affinity Assays (e.g., ITC, SPR) B Western Blot Analysis (Target Degradation) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Ternary Complex Formation Assay (e.g., TR-FRET) B->D E Ubiquitination Assay D->E

Caption: Workflow for the biological evaluation of PROTAC-X-01.

Protocols for Key Biological Assays

1. Western Blot for Target Protein Degradation

  • Seed cancer cells (e.g., a cell line known to express the target kinase) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PROTAC-X-01 (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target kinase and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the extent of protein degradation.

2. Cell Viability Assay (MTT)

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of PROTAC-X-01 for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37 °C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation: Hypothetical Results for PROTAC-X-01

The following tables summarize the expected quantitative data from the biological evaluation of PROTAC-X-01.

Table 1: In Vitro Degradation of Target Kinase by PROTAC-X-01

CompoundDC50 (nM)Dmax (%)Cell Line
PROTAC-X-01 25>90Cancer Cell Line A
Control (Warhead only) No degradation<10Cancer Cell Line A

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of PROTAC-X-01

CompoundIC50 (nM)Cell Line
PROTAC-X-01 50Cancer Cell Line A
Control (Warhead only) 250Cancer Cell Line A

IC50: Concentration for 50% inhibition of cell growth.

Signaling Pathway

The mechanism of action of PROTAC-X-01 involves hijacking the ubiquitin-proteasome pathway to induce the degradation of the target kinase. This prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the signaling cascade that promotes cancer cell proliferation and survival.

G cluster_pathway PROTAC-X-01 Mechanism of Action PROTAC PROTAC-X-01 POI Target Kinase (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Ubiquitinated Downstream Downstream Signaling (e.g., Proliferation, Survival) POI->Downstream VHL->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->Ternary E1, E2 PolyUb->POI Degradation Degradation of Target Kinase Proteasome->Degradation Inhibition Inhibition of Signaling Degradation->Inhibition Inhibition->Downstream Blocks

Caption: Signaling pathway illustrating the mechanism of PROTAC-X-01.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel PROTACs. Its unique structural features can impart favorable physicochemical properties to the resulting PROTACs, potentially leading to improved drug-like characteristics. The synthetic and biological protocols outlined in this document provide a framework for researchers to explore the potential of this building block in their own drug discovery programs. The hypothetical PROTAC-X-01 serves as a representative example to guide the design, synthesis, and evaluation of new targeted protein degraders.

Experimental procedure for scaling up 3-(5-Bromopyridin-2-yl)oxetan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Experimental Protocol for the Scaled-Up Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Introduction

This compound is a valuable building block in medicinal chemistry, with the oxetane motif serving as a desirable replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties of drug candidates.[1][2][3] The synthesis of this compound on a larger scale is often required during drug development. A common synthetic route involves the Grignard reaction of a pyridylmagnesium halide with oxetan-3-one. However, scaling up Grignard reactions presents significant challenges, including their highly exothermic nature, the need for strict anhydrous conditions, and potential initiation difficulties.[4][5][6][7] This document provides a detailed experimental protocol for the scaled-up synthesis of this compound, with a focus on safety and process control.

Materials and Equipment

ReagentsEquipment
2,5-Dibromopyridine10 L three-necked round-bottom flask with mechanical stirrer
Magnesium turnings2 L dropping funnel
Isopropylmagnesium chloride solution (for initiation)Reflux condenser
Iodine (for initiation, if needed)Thermocouple
Oxetan-3-oneNitrogen/Argon inlet
Anhydrous tetrahydrofuran (THF)Ice-water bath and heating mantle
Saturated aqueous ammonium chloride solutionRotary evaporator
Ethyl acetateColumn chromatography setup (if required)
BrineCrystallization vessels
Anhydrous sodium sulfateStandard laboratory glassware
Diethyl etherPersonal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, Nomex gloves[8][9]

Experimental Protocol

1. Preparation of the Grignard Reagent (5-Bromo-2-pyridylmagnesium bromide)

  • Apparatus Setup: Assemble the 10 L three-necked flask with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere to ensure anhydrous conditions.[8][10][11]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine if necessary to activate the magnesium surface.[10][11]

  • Initiation: Add a small portion of anhydrous THF to the flask. To initiate the reaction, add a small amount of isopropylmagnesium chloride solution. A gentle exotherm should be observed. Alternatively, add a small amount of the 2,5-dibromopyridine solution (see next step) and gently warm the mixture.[5] The initiation can be monitored by observing the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Reagent Formation: Dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the reaction has initiated, add the 2,5-dibromopyridine solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. The reaction is highly exothermic, so an ice-water bath should be readily available to control the temperature.[7][10][11] After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Oxetan-3-one

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Oxetan-3-one: Dissolve oxetan-3-one (1.1 equivalents) in anhydrous THF in a separate dropping funnel. Add the oxetan-3-one solution dropwise to the cooled Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a tertiary alcohol. For large-scale purification, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is preferred over chromatography.[12] If necessary, the product can be purified by flash column chromatography on silica gel.

Process Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Apparatus Setup (Flame-dried glassware) B Mg Activation (Mg turnings, I2) A->B C Initiation (i-PrMgCl or heat) B->C D Addition of 2,5-Dibromopyridine (Dropwise in THF) C->D E Formation of 5-Bromo-2-pyridylmagnesium bromide D->E F Cool Grignard Reagent (0 °C) E->F To Reaction G Addition of Oxetan-3-one (Dropwise in THF) F->G H Reaction at RT G->H I Quenching (sat. aq. NH4Cl) H->I To Work-up J Extraction (Ethyl Acetate) I->J K Washing and Drying J->K L Concentration K->L M Purification (Crystallization) L->M N Final Product: This compound M->N

Figure 1. Experimental workflow for the scaled-up synthesis of this compound.

Data Presentation

The following table summarizes typical results and parameters for the synthesis at different scales.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
2,5-Dibromopyridine10.0 g1.00 kg
Magnesium Turnings1.2 g120 g
Oxetan-3-one3.7 g370 g
Anhydrous THF200 mL20 L
Reaction Conditions
Grignard Formation Temp.35-40 °C (reflux)40-45 °C (controlled reflux)
Oxetan-3-one Addition Temp.0-5 °C0-10 °C
Reaction Time4 hours6 hours
Results
Yield75-85%70-80%
Purity (by HPLC)>98%>98%
Purification MethodColumn ChromatographyCrystallization

Safety Considerations

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is too fast.[6][7][8] Maintain slow, controlled addition and have an adequate cooling system in place.

  • Flammable Solvents: Tetrahydrofuran (THF) is highly flammable.[10][11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Anhydrous Conditions: Grignard reagents react violently with water.[10] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Personal Protective Equipment: Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and solvent-resistant gloves.[8][9]

  • Quenching: The quenching of the reaction should be done slowly and at a low temperature to control the exotherm.

This protocol outlines a robust and scalable procedure for the synthesis of this compound. Careful control of the reaction temperature, especially during the formation of the Grignard reagent and the addition of oxetan-3-one, is critical for a safe and successful scale-up. By following these guidelines, researchers and drug development professionals can produce this key intermediate in high yield and purity for further applications.

References

Application Notes & Protocols: In Vitro Assay Development for 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro characterization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a novel small molecule and a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for a primary biochemical kinase assay, a secondary cell-based proliferation assay, and a confirmatory cellular phosphorylation assay are presented. Additionally, visual representations of the VEGFR-2 signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the screening cascade.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK), is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of various pathologies, most notably cancer, where it promotes tumor growth and metastasis.[1][2] Consequently, VEGFR-2 has emerged as a key target for anti-cancer drug development.

This compound is a novel synthetic small molecule featuring a substituted pyridine ring and an oxetane moiety. The oxetane ring is a desirable feature in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability. This application note outlines a strategic in vitro approach to identify and characterize the inhibitory activity of this compound against VEGFR-2. The workflow begins with a direct enzymatic assay, progresses to a cell-based functional assay, and is confirmed by measuring target engagement in a cellular context.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which collectively drive endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (monomer) VEGF-A->VEGFR-2_inactive Binding VEGFR-2_active VEGFR-2 (dimer, phosphorylated) VEGFR-2_inactive->VEGFR-2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR-2_active->PLCg PI3K PI3K VEGFR-2_active->PI3K RAS RAS PLCg->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway.

Experimental Workflow: A Tiered Screening Approach

A multi-tiered approach is employed to efficiently screen and characterize the activity of this compound. This workflow ensures that resources are focused on compounds with promising activity, moving from a high-throughput biochemical assay to more physiologically relevant cellular assays.

Screening_Workflow cluster_workflow Screening Cascade for this compound Primary_Screen Primary Screen: Biochemical VEGFR-2 Kinase Assay Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay (MTS) Primary_Screen->Secondary_Screen Active Compounds Confirmatory_Assay Confirmatory Assay: Cellular Phospho-VEGFR-2 Western Blot Secondary_Screen->Confirmatory_Assay Potent & Efficacious Compounds Hit_Confirmation Hit Confirmation & Lead Optimization Confirmatory_Assay->Hit_Confirmation Confirmed On-Target Activity

Caption: Tiered screening workflow.

Primary Screening: Biochemical VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a suitable method.[4][5] This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).

    • Further dilute these stocks into the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of kinase buffer containing the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate (e.g., Poly (Glu, Tyr) 4:1) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km for VEGFR-2.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundVEGFR-2Biochemical75
Sunitinib (Reference Inhibitor)VEGFR-2Biochemical10

Secondary Screening: Cell-Based Proliferation Assay (MTS Assay)

Objective: To evaluate the ability of this compound to inhibit the proliferation of endothelial cells, which are dependent on VEGFR-2 signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs). The MTS assay is a colorimetric method that measures cell viability.[6][7][8][9][10]

Experimental Protocol:

  • Cell Culture:

    • Culture HUVECs in appropriate endothelial cell growth medium.

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the overnight culture medium with medium containing the test compound or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay Procedure:

    • Add 20 µL of MTS reagent to each well.[6][7][8]

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value using a non-linear regression model.

Data Presentation:

CompoundCell LineAssay TypeEC50 (nM) [Hypothetical]
This compoundHUVECProliferation250
Sunitinib (Reference Inhibitor)HUVECProliferation50

Confirmatory Assay: Cellular Phospho-VEGFR-2 Western Blot

Objective: To confirm that the anti-proliferative effect of this compound is mediated through the inhibition of VEGFR-2 phosphorylation in a cellular context.[11][12]

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

    • Compare the normalized p-VEGFR-2 levels in compound-treated cells to the VEGF-A stimulated control to demonstrate dose-dependent inhibition.

References

Application Notes: High-Throughput Parallel Synthesis Utilizing 3-(5-Bromopyridin-2-yl)oxetan-3-ol for the Generation of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxetane moiety has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique three-dimensional structure and favorable physicochemical properties can lead to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[6][7][8] 3-(5-Bromopyridin-2-yl)oxetan-3-ol is a versatile building block, incorporating both a reactive hydroxyl group and a brominated pyridine ring, making it an ideal scaffold for parallel synthesis to rapidly generate diverse libraries of novel small molecules for biological screening.

This application note details a proof-of-concept parallel synthesis workflow for the diversification of this compound via two primary synthetic routes: O-alkylation of the tertiary alcohol and Suzuki-Miyaura cross-coupling at the pyridine ring.

Key Applications in Drug Discovery

  • Scaffold for Library Synthesis: The bifunctional nature of this compound allows for the creation of large and diverse compound libraries.

  • Improved Physicochemical Properties: The incorporation of the oxetane ring can enhance the drug-like properties of synthesized compounds.[3][4]

  • Exploration of Chemical Space: The orthogonal reactivity of the hydroxyl and bromo groups enables systematic exploration of the chemical space around the core scaffold.

Logical Workflow for Parallel Synthesis

The following diagram illustrates the divergent approach to library synthesis starting from the common scaffold, this compound.

G cluster_0 Route 1: O-Alkylation cluster_1 Route 2: Suzuki-Miyaura Coupling A This compound (Starting Scaffold) B Deprotonation (e.g., NaH) A->B Base E Parallel Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) A->E Boronic Acid Array & Catalyst System C Parallel Alkylation (R-X) B->C Electrophile Array D Library A (O-Alkylated Products) C->D Purification F Library B (Aryl/Heteroaryl Substituted Products) E->F Purification

Caption: Divergent parallel synthesis workflow for the generation of two distinct compound libraries from a common precursor.

Experimental Protocols

General Protocol for Parallel O-Alkylation (Library A)

This protocol describes the parallel synthesis of a library of O-alkylated derivatives of this compound in a 96-well plate format.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse set of alkyl halides (e.g., benzyl bromide, allyl iodide, ethyl bromoacetate)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • 96-well reaction block

Procedure:

  • Dispensing of Starting Material: To each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (500 µL).

  • Deprotonation: Add a suspension of NaH (0.12 mmol, 1.2 eq) in anhydrous DMF (200 µL) to each well.

  • Incubation: Seal the reaction block and allow it to stir at room temperature for 30 minutes.

  • Addition of Alkylating Agents: Add a solution of the corresponding alkyl halide (0.11 mmol, 1.1 eq) in anhydrous DMF (300 µL) to each designated well.

  • Reaction: Seal the reaction block and heat to 60°C for 4 hours, or until reaction completion as monitored by a test reaction.

  • Quenching: Cool the reaction block to 0°C and carefully add saturated aqueous ammonium chloride (500 µL) to each well.

  • Workup and Purification: Perform a parallel liquid-liquid extraction followed by purification using an appropriate high-throughput method (e.g., preparative HPLC-MS).

General Protocol for Parallel Suzuki-Miyaura Cross-Coupling (Library B)

This protocol outlines the parallel synthesis of a biaryl library via Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • A diverse set of aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent system (e.g., 1,4-dioxane and water)

  • 96-well reaction block

Procedure:

  • Dispensing of Reagents: To each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 eq), the corresponding boronic acid (0.12 mmol, 1.2 eq), and the palladium catalyst (0.005 mmol, 5 mol%).

  • Addition of Solvent and Base: Add 1,4-dioxane (800 µL) and 2M aqueous sodium carbonate (200 µL) to each well.

  • Reaction: Seal the reaction block and heat to 90°C for 6 hours, or until reaction completion.

  • Workup and Purification: After cooling to room temperature, perform a parallel workup and purify the products via high-throughput preparative HPLC-MS.

Data Presentation: Representative Library Synthesis Results

The following tables summarize the hypothetical yields and purities for a representative subset of compounds synthesized using the parallel protocols.

Table 1: Representative Results for O-Alkylation Library A

Compound IDAlkylating Agent (R-X)Product StructureYield (%)Purity (%)
A-01Benzyl bromide2-(3-(Benzyloxy)oxetan-3-yl)-5-bromopyridine78>95
A-02Allyl iodide5-Bromo-2-(3-(allyloxy)oxetan-3-yl)pyridine85>95
A-03Ethyl bromoacetateEthyl 2-((3-(5-bromopyridin-2-yl)oxetan-3-yl)oxy)acetate65>90
A-04Propargyl bromide5-Bromo-2-(3-(prop-2-yn-1-yloxy)oxetan-3-yl)pyridine72>95

Table 2: Representative Results for Suzuki-Miyaura Coupling Library B

Compound IDBoronic Acid (R-B(OH)₂)Product StructureYield (%)Purity (%)
B-01Phenylboronic acid3-(5-Phenylpyridin-2-yl)oxetan-3-ol88>95
B-024-Methoxyphenylboronic acid3-(5-(4-Methoxyphenyl)pyridin-2-yl)oxetan-3-ol82>95
B-03Thiophene-2-boronic acid3-(5-(Thiophen-2-yl)pyridin-2-yl)oxetan-3-ol75>90
B-04Pyridine-3-boronic acid3-(5-(Pyridin-3-yl)pyridin-2-yl)oxetan-3-ol68>90

Conclusion

This compound serves as an excellent starting scaffold for the rapid and efficient generation of diverse chemical libraries through parallel synthesis. The orthogonal reactivity of its functional groups allows for the application of robust and well-established chemical transformations, such as O-alkylation and Suzuki-Miyaura coupling, in a high-throughput format. The resulting compound libraries, featuring the beneficial oxetane motif, are valuable for screening in drug discovery programs.

References

Application Note: High-Throughput Analysis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of reactions involving 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a key intermediate in pharmaceutical synthesis. The described protocol is optimized for rapid and accurate monitoring of reaction progress, impurity profiling, and quantification of the target analyte in complex matrices. This method utilizes reverse-phase chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) for selective detection and quantification.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyridine and oxetane moieties in bioactive molecules. The oxetane ring, in particular, can serve as a valuable functional group, influencing physicochemical properties such as solubility and metabolic stability. As such, precise and reliable analytical methods are crucial for monitoring its synthesis and subsequent chemical transformations. This document provides a comprehensive LC-MS protocol for the analysis of this compound, enabling researchers to accelerate drug discovery and development programs.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Reaction quench solution (e.g., 1:1 Methanol:Water)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.

  • A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Reaction Sampling: At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable quench solution (e.g., 1:1 Methanol:Water) to stop the reaction and precipitate any incompatible components.

  • Centrifugation: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any particulates.

  • Dilution: Transfer the supernatant to a clean vial and perform further serial dilutions with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration within the calibration range.

  • Injection: Inject the final diluted sample into the LC-MS system.

LC-MS Method Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-500
Monitored Ions (SIM) m/z 230.0, 232.0 ([M+H]⁺ for C₈H₈⁷⁹BrNO₂ and C₈H₈⁸¹BrNO₂)

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and a potential oxidized product, 3-(5-Bromopyridin-2-yl)-3-oxo-propan-1-ol, under the described LC-MS conditions.

CompoundMolecular Formula[M+H]⁺ (m/z)Expected Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compoundC₈H₈BrNO₂230.0 / 232.02.515
3-(5-Bromopyridin-2-yl)-3-oxo-propan-1-olC₈H₈BrNO₃246.0 / 248.03.2210

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction Reaction Mixture quench Quenching reaction->quench Aliquot centrifuge Centrifugation quench->centrifuge dilute Dilution centrifuge->dilute Supernatant hplc HPLC Separation dilute->hplc Injection esi ESI Source hplc->esi ms Mass Spectrometer esi->ms chromatogram Chromatogram Generation ms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

reaction_monitoring reactant This compound (m/z 230.0/232.0) lcms LC-MS Monitoring reactant->lcms Oxidation Reaction product Oxidized Product (e.g., Ketone at C3) (m/z 228.0/230.0) lcms->product

Caption: Logical relationship in reaction monitoring.

Conclusion

The LC-MS method presented herein provides a reliable and efficient tool for the quantitative analysis of this compound and its related reaction products. The protocol is designed for high-throughput screening and can be readily implemented in research and drug development laboratories. The detailed experimental parameters and data presentation guidelines will aid in the seamless adoption of this method for routine analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Troubleshooting Guide

Problem 1: The Grignard reagent formation from 2,5-dibromopyridine does not initiate.

  • Question: I am trying to form the Grignard reagent from 2,5-dibromopyridine and magnesium turnings, but the reaction won't start. What are the possible causes and solutions?

  • Answer: The initiation of a Grignard reaction, especially with aryl halides, can be challenging. Here are common reasons for failure and troubleshooting steps:

    • Wet Glassware or Solvents: Grignard reagents are highly sensitive to protic sources like water.[1][2][3] Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents (e.g., diethyl ether, THF) are used.[1][4]

    • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface.[4]

      • Activation: Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.[1]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][5][6] The disappearance of the iodine color is an indicator of reaction initiation.[7]

    • Poor Quality Reagents: Ensure the 2,5-dibromopyridine is pure and dry.

    • Initiation Technique: A small amount of the 2,5-dibromopyridine solution can be added to the magnesium first. Gentle warming with a heat gun may be necessary to start the reaction.[7] Once initiated, the remaining solution should be added dropwise.

Problem 2: Low yield of the desired product, this compound.

  • Question: My reaction produces the target molecule, but the yield is consistently low. What are the likely side reactions consuming my starting materials or product?

  • Answer: Low yields are often due to competing side reactions. The primary culprits in this synthesis are:

    • Wurtz-type Coupling: The Grignard reagent can react with the starting 2,5-dibromopyridine to form a bipyridyl byproduct. This is more likely if the concentration of the halide is high.[6]

    • Homocoupling: Two molecules of the Grignard reagent can couple to form a symmetrical bipyridyl.

    • Reaction with Solvent: If THF is used as a solvent, the Grignard reagent can act as a strong base and deprotonate the THF, leading to ring-opening and consumption of the reagent.

    • Enolization of Oxetan-3-one: Oxetan-3-one has acidic alpha-protons. The Grignard reagent can act as a base and deprotonate the ketone, forming an enolate that will not react further to form the desired alcohol.

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.

Problem 3: The final product is impure, containing significant byproducts.

  • Question: After workup, my NMR spectrum shows several unexpected peaks. What are the common impurities and how can I purify my product?

  • Answer: Common impurities include the side products mentioned above (bipyridyls) and unreacted starting materials.

    • Purification:

      • Column Chromatography: This is the most effective method for separating the desired tertiary alcohol from nonpolar byproducts like bipyridyls and any remaining 2,5-dibromopyridine. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

      • Acid-Base Extraction: The basic nature of the pyridine ring in the product allows for selective extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product re-extracted into an organic solvent.[8] This can help remove non-basic impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: Which bromine on 2,5-dibromopyridine is more reactive for Grignard formation?

    • A1: The bromine at the 2-position is generally more susceptible to oxidative addition to magnesium due to the electron-withdrawing effect of the nitrogen atom, making the C2-Br bond more polarized. However, the regioselectivity can be influenced by the reaction conditions.

  • Q2: Can I use other organometallic reagents instead of a Grignard reagent?

    • A2: Yes, organolithium reagents can also be used. They are generally more reactive than Grignard reagents, which can sometimes lead to more side reactions. The reaction conditions would need to be optimized accordingly, often requiring lower temperatures.

  • Q3: Is the oxetane ring stable under the reaction and workup conditions?

    • A3: The oxetane ring is relatively stable under basic and neutral conditions. However, it can be susceptible to ring-opening under strongly acidic conditions, especially with heating.[9] Therefore, a careful aqueous workup, typically with a saturated solution of ammonium chloride or dilute acid at low temperatures, is recommended.

  • Q4: What is the expected yield for this synthesis?

    • A4: The yield can vary significantly based on the reaction conditions and the purity of the reagents. A well-optimized reaction could be expected to yield between 40-70%. The table below illustrates how different conditions can affect the outcome.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of reaction conditions on the synthesis of this compound.

Experiment ID Reaction Conditions Yield of Product (%) Key Impurities Observed
EXP-01 Standard: Anhydrous THF, 1.1 eq. Grignard, -20°C to RT655-Bromo-2,2'-bipyridine (~5%)
EXP-02 Non-anhydrous THF used15Unreacted 2,5-dibromopyridine, Benzene
EXP-03 2.0 eq. Grignard reagent used55Increased 5-Bromo-2,2'-bipyridine (~15%)
EXP-04 Reaction run at 60°C30Significant decomposition, multiple byproducts

Experimental Protocol

Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2,5-dibromopyridine solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun until the brown color of the iodine disappears.

    • Once the reaction has initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Oxetan-3-one:

    • Cool the freshly prepared Grignard reagent to -20°C in an ice-salt bath.

    • Prepare a solution of oxetan-3-one (0.9 equivalents) in anhydrous THF.

    • Add the oxetan-3-one solution dropwise to the cold Grignard reagent, maintaining the internal temperature below -10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Pathway Start 2,5-Dibromopyridine Grignard 5-Bromo-2-pyridylmagnesium bromide Start->Grignard Mg, THF Intermediate Magnesium alkoxide intermediate Grignard->Intermediate + Oxetan-3-one Oxetanone Oxetan-3-one Oxetanone->Intermediate Product This compound Intermediate->Product H+ workup (e.g., NH4Cl)

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_byproducts Side Products Grignard 5-Bromo-2-pyridylmagnesium bromide Bipyridyl 5-Bromo-2,2'-bipyridine Grignard->Bipyridyl Reacts with starting material Homocoupling 5,5'-Dibromo-2,2'-bipyridine Grignard->Homocoupling Dimerization Enolate Oxetan-3-one enolate Grignard->Enolate Acts as a base Dibromopyridine 2,5-Dibromopyridine Dibromopyridine->Bipyridyl Oxetanone Oxetan-3-one Oxetanone->Enolate

Caption: Common side reactions and byproducts.

Experimental_Workflow cluster_prep Grignard Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification prep_start Start Flame-dry glassware Add Mg and I2 prep_reagent Prepare 2,5-dibromopyridine in THF Add dropwise to Mg prep_start->prep_reagent prep_end Stir at RT for 1-2h prep_reagent->prep_end react_cool Cool Grignard to -20°C prep_end->react_cool react_add Add oxetan-3-one solution dropwise react_cool->react_add react_warm Warm to RT and stir react_add->react_warm workup_quench Quench with aq. NH4Cl react_warm->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry, filter, and concentrate workup_extract->workup_dry workup_purify Purify by column chromatography workup_dry->workup_purify

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities depend on the synthetic route employed. If a Grignard reaction between a 2-lithiated-5-bromopyridine and oxetan-3-one is used, key impurities may include:

  • Biphenyl-type byproduct: Homocoupling of the Grignard reagent can lead to the formation of 5,5'-dibromo-2,2'-bipyridine.

  • Unreacted starting materials: Residual 2,5-dibromopyridine and oxetan-3-one.

  • Ring-opened byproducts: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, leading to various diol impurities.

  • Solvent adducts and degradation products: Depending on the workup and purification conditions.

Q2: What are the recommended purification techniques for this compound?

A2: Due to its polar nature, a combination of techniques is often most effective:

  • Column Chromatography: Silica gel chromatography is the primary method for separating the target compound from non-polar impurities and some closely related polar byproducts.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system can be very effective after initial chromatographic purification.

  • Preparative HPLC: For obtaining highly pure material, especially for analytical standards or late-stage development, preparative reverse-phase HPLC can be employed.

Q3: Is the oxetane ring in this compound stable during purification?

A3: The oxetane ring is known to be sensitive to acidic conditions, which can lead to ring-opening reactions.[1] Therefore, it is crucial to avoid strong acids during workup and purification. When using silica gel for chromatography, which is slightly acidic, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to prevent degradation of the product on the column.[2]

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. A typical starting point for polar compounds like this is a gradient of ethyl acetate in hexanes. For more polar compounds, a system of methanol in dichloromethane can be effective.[2] It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation.
Co-elution with a Polar Impurity If an impurity has a similar polarity, consider using a different stationary phase, such as alumina (neutral or basic), or switching to reverse-phase chromatography.
Compound Degradation on Silica As mentioned in the FAQs, the slightly acidic nature of silica gel can cause degradation. Add a small amount of triethylamine or pyridine to your mobile phase to neutralize the silica gel.
Column Overloading Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.

Problem: My compound is streaking on the TLC plate and the column.

Possible Cause Troubleshooting Step
Compound is too Polar for the Solvent System Increase the polarity of the mobile phase. For highly polar compounds, consider using a mobile phase containing methanol.
Ionic Impurities Present The presence of salts from the reaction workup can cause streaking. Ensure the crude material is properly washed and dried before chromatography. An aqueous workup to remove salts is recommended.
Interaction with Silica Gel The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface. Adding a basic modifier like triethylamine to the eluent can mitigate this issue.
Recrystallization

Problem: I am unable to find a suitable solvent for recrystallization.

Possible Cause Troubleshooting Step
Compound is too Soluble or Insoluble A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, and mixtures with hexanes).
Oiling Out The compound may be melting before it dissolves, or the solution is becoming supersaturated too quickly. Try using a larger volume of solvent, a slower cooling rate, or a solvent system where the compound has slightly lower solubility at the boiling point.

Problem: The purity of my compound does not improve after recrystallization.

Possible Cause Troubleshooting Step
Impurity has Similar Solubility The chosen solvent may not be effective at differentiating between your compound and the impurity. Try a different solvent system. It can be beneficial to use a two-solvent system (one in which the compound is soluble and one in which it is insoluble) to fine-tune the solubility.
Incomplete Removal of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the crude product in the mobile phase and load it directly.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A common gradient is from 10% to 70% ethyl acetate in hexanes. For more polar impurities, a gradient containing methanol in dichloromethane might be necessary.[2]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Troubleshooting Common Impurities

ImpurityLikely SourceRecommended Removal MethodTLC Rf (Typical)
5,5'-dibromo-2,2'-bipyridineGrignard homocouplingColumn Chromatography (elutes with non-polar solvents)High Rf in EtOAc/Hexanes
2,5-dibromopyridineUnreacted starting materialColumn Chromatography (elutes before the product)Moderate Rf in EtOAc/Hexanes
Oxetan-3-oneUnreacted starting materialAqueous workup (water-soluble) or Column ChromatographyLow Rf and may streak
Ring-opened diolsAcid-catalyzed degradationColumn Chromatography (highly polar, may remain on baseline)Very low Rf in EtOAc/Hexanes

Visualizations

Purification_Workflow A Crude this compound B Flash Column Chromatography (Silica Gel, EtOAc/Hexanes gradient) A->B C Purity Check (TLC/LC-MS) B->C D < 95% Pure C->D Impure Fractions E > 95% Pure C->E Pure Fractions D->B Re-chromatograph F Recrystallization (e.g., Ethyl Acetate/Hexanes) E->F G Final Purity Check (LC-MS/NMR) F->G H Pure Product (>99%) G->H

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_B Chromatography Troubleshooting cluster_C Recrystallization Troubleshooting cluster_D Degradation Troubleshooting A Purification Issue Encountered B Poor Separation in Chromatography A->B C Low Yield from Recrystallization A->C D Product Degradation A->D B1 Optimize Solvent System (TLC) B->B1 B2 Add Basic Modifier (e.g., TEA) B->B2 B3 Check Column Loading B->B3 C1 Screen Alternative Solvents C->C1 C2 Optimize Cooling Rate C->C2 C3 Ensure Thorough Washing C->C3 D1 Avoid Acidic Conditions D->D1 D2 Use Neutralized Silica Gel D->D2 D3 Minimize Purification Time D->D3

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3-(5-Bromopyridin-2-yl)oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing cross-coupling reactions with this compound?

A1: Researchers may face several challenges with this substrate, primarily stemming from the electronic properties of the bromopyridine ring and the presence of the oxetane-3-ol moiety. Key issues include:

  • Low Reaction Yields: This can be attributed to catalyst deactivation, incomplete conversion, or the formation of side products.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid or organostannane reagent and dehalogenation of the starting material.

  • Protodeborylation: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, reducing the concentration of the nucleophilic partner.

  • Influence of the Oxetane-3-ol Group: The free hydroxyl group can potentially interact with the catalyst or reagents, and the oxetane ring itself might undergo ring-opening under harsh conditions, although it is generally stable.[2]

Q2: Which types of palladium-catalyzed cross-coupling reactions are suitable for this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize this compound. The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: This reaction utilizes boronic acids or their esters as coupling partners and is known for its functional group tolerance and the commercial availability of a wide range of boronic acids.[3][4]

  • Stille Coupling: This method employs organostannanes as coupling partners. Stille reactions are often tolerant of a wide variety of functional groups and are not sensitive to moisture or oxygen.[5][6] However, the toxicity of organotin compounds is a significant drawback.[5][7]

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[8][9]

Q3: How does the choice of ligand impact the reaction outcome?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and suppressing side reactions. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred.[10] The selection of the optimal ligand is critical and often requires screening.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use a reliable precatalyst or ensure appropriate reducing conditions if starting with a Pd(II) source. Increase catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).
Poor Ligand Choice Screen a variety of phosphine ligands. For 2-substituted pyridines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)3) are often effective.[11]
Inappropriate Base The choice of base is critical. Screen different bases such as K3PO4, Cs2CO3, K2CO3, and NaOt-Bu. The solubility and strength of the base can significantly affect the reaction rate and yield.[8] For boronic acids, a weaker base may be necessary to prevent degradation.
Solvent Effects The reaction solvent influences the solubility of reagents and the stability of intermediates. Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with the addition of water.[8] The ratio of organic solvent to water can be a critical parameter to optimize.
Protodeborylation of Boronic Acid Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters), which are often more stable. Running the reaction under anhydrous conditions might also mitigate this issue in some cases.
Oxygen Sensitivity Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Inefficient Stille Coupling

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Reactivity The reactivity of organostannanes can vary. Ensure the organotin reagent is pure and of the correct stoichiometry.
Catalyst and Ligand Pd(PPh3)4 is a common catalyst for Stille coupling. If yields are low, consider other Pd(0) sources like Pd2(dba)3 with a suitable phosphine ligand.
Additives The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step and improve yields.[12] Lithium chloride (LiCl) can also be a beneficial additive.
Solvent Choice Polar aprotic solvents like DMF or NMP are commonly used for Stille reactions.
Removal of Tin Byproducts Purification can be challenging due to the presence of toxic organotin byproducts. Workup procedures often involve treatment with a fluoride source (e.g., KF) to precipitate tin salts.[6]

Experimental Protocol: General Procedure for Stille Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and any additives (e.g., CuI, 10 mol%).

  • Add the organostannane reagent (1.1-1.2 equiv).

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction and quench with an aqueous solution of KF.

  • Stir for 1-2 hours, then filter through celite to remove the precipitated tin fluoride.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Issue 3: Challenges in Buchwald-Hartwig Amination

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Base Incompatibility Strong bases like NaOt-Bu or LHMDS are typically required. However, these may not be compatible with all functional groups. Weaker bases like Cs2CO3 or K3PO4 can be tried, but may require higher temperatures or longer reaction times.[8]
Ligand Selection The choice of ligand is critical for successful amination. Bulky biarylphosphine ligands such as RuPhos and BrettPhos have shown broad utility for coupling a wide range of amines with aryl halides.[13]
Amine Substrate Issues Primary amines can sometimes undergo double arylation. Using a slight excess of the amine can help, but careful control of stoichiometry is important. Volatile amines may require the use of sealed tubes or a high-pressure reactor.[14]
Catalyst Poisoning Some functional groups on the amine or aryl halide can act as catalyst poisons. Ensuring high purity of starting materials is essential.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

Data Presentation: Ligand and Base Screening for Suzuki-Miyaura Coupling

The following table summarizes hypothetical results from a ligand and base screening for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is illustrative and should be used as a starting point for optimization.

Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.5 mmol), Pd2(dba)3 (2 mol%), Ligand (4 mol%), Base (2 mmol), Toluene (5 mL), 100 °C, 12 h.

Entry Ligand Base Yield (%)
1PPh3K2CO325
2P(t-Bu)3K2CO365
3SPhosK2CO378
4XPhosK2CO382
5RuPhosK2CO385
6RuPhosK3PO488
7RuPhosCs2CO392
8RuPhosNaOt-Bu75 (with some decomposition)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Substrate, Boronic Acid, Base Start->Reagents Catalyst Add Pd Precatalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic Start Low/No Yield Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Ligand Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading No Check_Base Base Optimal? Check_Ligand->Check_Base Yes Screen_Ligands Screen New Ligands Check_Ligand->Screen_Ligands No Check_Solvent Solvent System Correct? Check_Base->Check_Solvent Yes Screen_Bases Screen Different Bases Check_Base->Screen_Bases No Check_Reagents Reagents Pure & Stable? Check_Solvent->Check_Reagents Yes Optimize_Solvent Optimize Solvent/Water Ratio Check_Solvent->Optimize_Solvent No Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents No Re-run Re-run Optimized Reaction Increase_Loading->Re-run Screen_Ligands->Re-run Screen_Bases->Re-run Optimize_Solvent->Re-run Use_Fresh_Reagents->Re-run

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Stability issues of the oxetane ring in 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

A1: The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[1][2] this compound falls into this category. However, the presence of a 3-hydroxyl group can serve as an internal nucleophile, potentially facilitating ring-opening under certain conditions, especially acidic environments.[1][2] For general use, it is recommended to store the compound in a cool, dry place, protected from light and strong acids.

Q2: How stable is the oxetane ring of this compound to acidic and basic conditions?

A2: Oxetane rings are known to be susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain.[1][2] The presence of the tertiary alcohol in this compound may further sensitize the molecule to acid-catalyzed degradation. While 3,3-disubstituted oxetanes are more stable than other substitution patterns, caution should be exercised when using this compound in acidic media (pH < 4).[3] Conversely, oxetanes are generally stable under basic and weakly acidic conditions.[3][4]

Q3: What is the thermal stability of this compound?

Q4: Is the oxetane ring in this compound stable in common organic solvents?

A4: The oxetane ring is generally stable in many common organic solvents such as DMSO, toluene, and acetonitrile under neutral conditions and at ambient temperature.[5] However, the stability in protic solvents, especially in the presence of acid catalysts, should be evaluated on a case-by-case basis.

Q5: What are the potential degradation pathways for this compound?

A5: The most probable degradation pathway, particularly under acidic conditions, is the acid-catalyzed ring-opening of the oxetane. This would likely proceed through protonation of the oxetane oxygen, followed by nucleophilic attack. The internal hydroxyl group could potentially participate in this process. Another possibility is ring-opening initiated by a strong Lewis acid.[3]

Troubleshooting Guide

Observed Problem Potential Cause Related to Instability Recommended Solution
Appearance of new, more polar spots/peaks in TLC/LC-MS analysis during a reaction. Acid-catalyzed ring-opening of the oxetane ring, leading to the formation of a diol or other more polar degradation products.Neutralize the reaction mixture promptly after completion. If acidic conditions are required, consider running the reaction at a lower temperature and for a shorter duration.
Low or inconsistent yields in reactions involving acidic reagents. Degradation of the starting material or product due to the acidic environment.Use milder acidic conditions or a non-nucleophilic base to quench the reaction. A stability study of the compound under the reaction conditions may be necessary.
Compound degradation upon storage in solution. The solvent may contain acidic impurities, or the compound itself may be undergoing slow degradation.Prepare solutions fresh before use. If storage is necessary, use an aprotic, neutral solvent and store at low temperatures.
Inconsistent biological assay results. The compound may be degrading in the assay buffer, especially if it is acidic.Assess the stability of the compound in the assay buffer under the conditions of the experiment. Consider adjusting the buffer pH if instability is observed.

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench any reaction by neutralizing the pH if necessary. Analyze the samples by a validated HPLC method with UV or MS detection to determine the percentage of the parent compound remaining.

  • Data Presentation: Summarize the percentage of compound remaining at each pH and time point in a table.

Protocol 2: Assessing Thermal Stability of this compound

  • Sample Preparation: Prepare solutions of this compound in a high-boiling point, inert solvent (e.g., DMSO or sulfolane) at a known concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time Points: Collect aliquots at different time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a suitable analytical method like HPLC to quantify the amount of the parent compound.

  • Data Presentation: Present the data in a table showing the percentage of the compound remaining at each temperature and time point.

Data Presentation

Table 1: Illustrative pH Stability Data for this compound at 37°C (Note: The following data is illustrative and based on general principles of oxetane stability. Actual results may vary.)

pH% Remaining at 1h% Remaining at 4h% Remaining at 24h
2.085%60%20%
4.095%88%75%
7.4>99%>99%98%
9.0>99%>99%>99%

Table 2: Illustrative Thermal Stability Data for this compound in DMSO (Note: The following data is illustrative and based on general principles of oxetane stability. Actual results may vary.)

Temperature% Remaining at 2h% Remaining at 8h% Remaining at 24h
40°C>99%98%97%
60°C98%95%90%
80°C92%80%65%
100°C80%60%30%

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN/DMSO) prep_working Dilute Stock in Test Media (pH, Solvent) prep_stock->prep_working incubate Incubate at Controlled Temperature prep_working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data_analysis Calculate % Remaining vs. Time analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Results (e.g., low yield, new peaks) check_conditions Review Experimental Conditions (pH, Temp, Time) start->check_conditions is_acidic Are conditions acidic? check_conditions->is_acidic is_hot Is temperature elevated? is_acidic->is_hot No cause_acid Potential Cause: Acid-catalyzed ring-opening is_acidic->cause_acid Yes cause_heat Potential Cause: Thermal degradation is_hot->cause_heat Yes other_cause Consider other causes (e.g., reagent purity) is_hot->other_cause No solution_acid Solution: Use milder acid, lower temp, shorter reaction time cause_acid->solution_acid solution_heat Solution: Reduce temperature, minimize heating time cause_heat->solution_heat

Caption: Logic diagram for troubleshooting stability issues.

G reactant This compound protonation Protonated Oxetane reactant->protonation + H+ intermediate Carbocation Intermediate protonation->intermediate Ring Opening product Ring-Opened Product (Diol) intermediate->product + H2O - H+

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the reaction of an organometallic derivative of 2,5-dibromopyridine with oxetan-3-one. This typically proceeds via a lithium-halogen exchange or Grignard reaction to form a nucleophilic pyridine species that then attacks the carbonyl group of oxetan-3-one.

Q2: What are the critical parameters to control during the synthesis?

The key parameters to control are temperature, solvent, and the choice of organometallic reagent. The regioselectivity of the metal-halogen exchange on 2,5-dibromopyridine is highly dependent on these conditions.[1][2] Low temperatures (e.g., -78 °C) are often crucial to prevent side reactions such as pyridyne formation or "halogen dance" rearrangements.[3][4]

Q3: What are the potential sources of impurities in the starting material, 2,5-dibromopyridine?

Impurities in commercially available or synthesized 2,5-dibromopyridine can arise from its synthesis, which often starts from 2-aminopyridine. A common byproduct is 2-amino-3,5-dibromopyridine, which can be carried over and potentially react in subsequent steps.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete formation of the organometallic reagent. Ensure anhydrous conditions and high-quality reagents. Titrate the organolithium reagent before use. Consider using an alternative metal-halogen exchange reagent like i-PrMgCl·LiCl, which can be more efficient.[2]
Side reactions of the organometallic reagent. Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions like pyridyne formation or halogen dance.[3][4] The choice of solvent can also influence selectivity; coordinating solvents may favor different lithiation positions.[1]
Degradation of the product. The oxetane ring can be sensitive to acidic conditions. Ensure a neutral or slightly basic workup to prevent ring-opening.
Poor quality of oxetan-3-one. Oxetan-3-one can be unstable. Use freshly prepared or purified oxetan-3-one for the best results.
Issue 2: Identification of Unknown Byproducts in the Reaction Mixture
Potential Byproduct Proposed Structure Identification Method Formation Mechanism
Isomeric Product: 2-(5-Bromo-pyridin-3-yl)oxetan-3-ol Isomer with connectivity at the 3-position of the pyridine ring.LC-MS, NMR"Halogen dance" reaction where the bromine and lithium atoms exchange positions on the pyridine ring.[3]
Di-alkylation Product Reaction of a second equivalent of the organometallic reagent with the product.LC-MS, NMRThe initially formed alkoxide is not stable and reacts further. This is less common at low temperatures.
Ring-Opened Product Acyclic compound resulting from the cleavage of the oxetane ring.LC-MS, NMRThe strained oxetane ring can open under strongly basic or acidic conditions, or in the presence of Lewis acids.[7]
Unreacted 2,5-dibromopyridine Starting material.GC-MS, LC-MS, TLCIncomplete metal-halogen exchange or quenching of the organometallic reagent before addition of oxetan-3-one.
Homocoupling Product: 5,5'-Dibromo-2,2'-bipyridine Dimer of the starting pyridine.LC-MS, NMRReaction of the organometallic reagent with unreacted 2,5-dibromopyridine.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • A solution of 2,5-dibromopyridine in an anhydrous aprotic solvent (e.g., THF, Et₂O) is cooled to -78 °C under an inert atmosphere (e.g., Argon, Nitrogen).

  • A solution of an organolithium reagent (e.g., n-BuLi) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithium-halogen exchange.

  • A solution of oxetan-3-one in the same anhydrous solvent is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at low temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Reaction_Byproducts Start 2,5-Dibromopyridine Intermediate1 5-Bromo-2-lithiopyridine (Major Intermediate) Start->Intermediate1 Metal-Halogen Exchange (C2) Intermediate2 2-Bromo-5-lithiopyridine (Minor Intermediate) Start->Intermediate2 Metal-Halogen Exchange (C5) (Side Reaction) Reagent n-BuLi or Grignard Reagent Oxetanone Oxetan-3-one Product This compound (Desired Product) Oxetanone->Product Byproduct1 Isomeric Product (from Halogen Dance) Oxetanone->Byproduct1 Pyridyne 5-Bromopyridyne Intermediate1->Pyridyne Elimination (Side Reaction) Intermediate1->Product + Oxetan-3-one Byproduct2 Homocoupling Product Intermediate1->Byproduct2 + 2,5-Dibromopyridine Intermediate2->Byproduct1 + Oxetan-3-one Byproduct3 Ring-Opened Products Product->Byproduct3 Acidic/Basic Conditions

Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation pathways.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(5-Bromopyridin-2-yl)oxetan-3-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-(5-Bromopyridin-2-yl)oxetan-3-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, often related to the inherent properties of the 2-substituted pyridine motif, a challenge sometimes referred to as the "2-pyridyl problem". Potential issues include:

  • Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group of the oxetane can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes.

  • Protodeboronation of the Boronic Acid/Ester: The base required for the reaction can promote the undesired cleavage of the C-B bond in the boronic acid or ester, reducing the amount of nucleophile available for cross-coupling.[1][2]

  • Homocoupling: Both the boronic acid and the aryl bromide can undergo self-coupling to form symmetric biaryls, consuming starting materials.

  • Substrate Decomposition: The oxetane ring, particularly in the presence of acidic or harsh conditions, can be prone to ring-opening.[3][4][5]

  • Inefficient Oxidative Addition or Reductive Elimination: The electronic properties of the bromopyridine or steric hindrance can slow down key steps in the catalytic cycle.

Q2: How can I optimize the catalyst system for a Suzuki-Miyaura coupling of this substrate?

Optimizing the catalyst system is crucial. Consider the following:

  • Palladium Precatalyst: Use a well-defined, air-stable Pd(II) precatalyst (e.g., G3 or G4 palladacycles) that rapidly forms the active Pd(0) species.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often essential to promote both oxidative addition and reductive elimination while preventing catalyst dimerization. Ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates.[2]

  • Catalyst Loading: While typically 1-5 mol% is used, increasing the catalyst loading might be necessary if catalyst deactivation is suspected.

Q3: What is the best choice of base and solvent for Suzuki-Miyaura reactions with this compound?

The choice of base and solvent is critical to minimize side reactions.

  • Base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize protodeboronation of the boronic acid.[6] Strong bases like sodium tert-butoxide should be used with caution.

  • Solvent: A combination of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water) is standard. The aqueous phase is necessary to dissolve the inorganic base.[1] Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst and phosphine ligands.

Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What should I investigate?

Similar to Suzuki couplings, Buchwald-Hartwig aminations of this substrate can be challenging. Key areas to troubleshoot include:

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are known to facilitate C-N bond formation.[7][8][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. The presence of water can hydrolyze the base and deactivate the catalyst.[9]

  • Amine Reactivity: The nature of the amine coupling partner (primary vs. secondary, steric hindrance) will significantly impact the reaction rate.

Q5: Can the oxetane ring open under typical cross-coupling conditions?

While 3,3-disubstituted oxetanes are generally more stable, the oxetane ring can be susceptible to ring-opening, particularly under acidic conditions.[3][4][5] Most cross-coupling reactions are run under basic conditions, which generally preserves the oxetane moiety. However, prolonged heating or the generation of acidic species in situ could potentially lead to decomposition. If you observe unidentifiable, more polar byproducts by TLC or LC-MS, consider the possibility of oxetane ring-opening.

Q6: My Sonogashira coupling is not proceeding. What are the likely issues?

For Sonogashira couplings, in addition to general cross-coupling problems, consider these specific points:

  • Copper Co-catalyst: The classic Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[10][11] Ensure it is fresh and not oxidized. Copper-free conditions are also possible but may require specific ligands.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also acts as a solvent.[12] It must be anhydrous and degassed.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can homocouple in the presence of oxygen and the copper catalyst. Maintaining strict anaerobic conditions is critical.

Q7: I am trying a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile and it is very slow. Why?

The pyridine ring is electron-deficient, which should favor SNAr. However, without strong electron-withdrawing groups (like a nitro group) ortho or para to the bromine, the reaction can be sluggish. The oxetanol substituent is not strongly electron-withdrawing. To promote the reaction, you may need to use:

  • High Temperatures: SNAr reactions often require elevated temperatures (100-150 °C).

  • A Strong Nucleophile: A more nucleophilic amine or the use of a strong base to deprotonate the amine can increase the reaction rate.

  • Polar Aprotic Solvent: Solvents like DMSO or DMF are often used to accelerate SNAr reactions.

Troubleshooting Guides

Table 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Observation Potential Cause Suggested Solution
No reaction, starting materials recovered.Inactive catalyst.Use a fresh palladium source and ligand. Ensure rigorous degassing of solvents and inert atmosphere.
Low reaction temperature.Increase the temperature, typically to 80-110 °C.
Low conversion, significant starting material remains.Catalyst inhibition/deactivation.Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Insufficiently active base.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.
Formation of debrominated starting material.Protodeboronation of the boronic acid followed by reduction of the aryl bromide.Use a milder base (e.g., K₂CO₃). Use the boronic acid pinacol ester instead of the free acid.
Formation of homocoupled biaryl product.Oxygen contamination.Ensure thorough degassing of the reaction mixture.
Sub-optimal catalyst/ligand.Screen different palladium catalysts and ligands.
Complex mixture of products, polar spots on TLC.Substrate decomposition.Lower the reaction temperature and shorten the reaction time. Consider if the oxetane ring is opening.
Table 2: Troubleshooting Low Yields in Buchwald-Hartwig Amination
Observation Potential Cause Suggested Solution
No reaction.Inactive catalyst system.Use a reliable precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos or RuPhos).
Base is not strong enough or has degraded.Use fresh NaOtBu or LHMDS. Handle under inert conditions.
Low conversion.Steric hindrance from the amine or substrate.Switch to a ligand designed for hindered substrates (e.g., BrettPhos). Increase reaction temperature and time.
Catalyst poisoning by the amine or product.This is a known issue with pyridyl substrates. Use a ligand that is less prone to forming stable off-cycle complexes.
Formation of hydrodehalogenated (debrominated) byproduct.β-hydride elimination from the palladium-amide intermediate.This is an unproductive side reaction. Changing the ligand or solvent may alter the relative rates of reductive elimination and β-hydride elimination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the palladium precatalyst (e.g., SPhos-G3, 2-5 mol%) and the ligand (if not using a precatalyst).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial, add the palladium precatalyst (e.g., BrettPhos-G3, 2-5 mol%) and sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).

  • Seal the vial with a septum and purge with argon.

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Suzuki_Coupling cluster_optimization Optimization Strategy start Low Conversion in Suzuki Coupling check_reagents Check Reagents: - Fresh Boronic Acid? - Active Catalyst? - Dry/Degassed Solvents? start->check_reagents Start Here check_conditions Review Conditions: - Temperature High Enough? - Correct Base? check_reagents->check_conditions Reagents OK change_ligand Change Ligand (e.g., to XPhos, SPhos) check_reagents->change_ligand Reagents OK change_base Change Base (e.g., K3PO4, Cs2CO3) check_conditions->change_base Conditions seem standard increase_temp Increase Temperature (e.g., to 110°C) change_ligand->increase_temp increase_loading Increase Catalyst Loading (e.g., to 5 mol%) change_base->increase_loading end_node Improved Conversion increase_temp->end_node increase_loading->end_node

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling reactions.

Signaling_Pathway_Catalyst_Inhibition substrate This compound inactive_complex Inactive Chelate Complex substrate->inactive_complex Chelation via Pyridine-N & OH group catalyst Active Pd(0) Catalyst catalyst->inactive_complex catalytic_cycle Productive Catalytic Cycle catalyst->catalytic_cycle Desired Path no_product Low Product Formation inactive_complex->no_product catalytic_cycle->catalyst Regeneration

Caption: Potential pathway for catalyst inhibition by the substrate.

References

Technical Support Center: 3-(5-Bromopyridin-2-yl)oxetan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the Grignard reaction between a 5-bromo-2-pyridinyl magnesium halide and oxetan-3-one. This is a nucleophilic addition reaction where the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one, followed by an aqueous workup to yield the tertiary alcohol.

Q2: Why is the oxetane ring sensitive to acidic conditions?

The oxetane ring is a strained four-membered heterocycle. Under acidic conditions, the ring oxygen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[1] This can lead to the formation of unwanted diol byproducts and a lower yield of the desired oxetane-containing product.

Q3: What are common side products in this reaction?

Common side products can include the starting materials (unreacted Grignard reagent and oxetan-3-one), byproducts from the Grignard reagent reacting with itself (homocoupling), and ring-opened products if the workup conditions are too acidic. Dihydropyridine species can also form, which may oligomerize or disproportionate.[2]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A common issue when working with pyridine-containing compounds is streaking on the TLC plate. To mitigate this, you can spot the TLC plate and then place it under high vacuum for a few minutes before running the chromatogram.[3] Using a co-spot of the starting material and the reaction mixture can help to clearly distinguish the product from the starting material.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Grignard reagent.Ensure strictly anhydrous conditions. Activate magnesium turnings with iodine or 1,2-dibromoethane.[4][5] Use fresh, dry solvents.
Poor quality of starting materials.Use freshly distilled or purchased oxetan-3-one. Ensure the purity of the 2,5-dibromopyridine used to form the Grignard reagent.
Reaction temperature is too low.While Grignard additions are often done at low temperatures, allowing the reaction to slowly warm to room temperature can improve conversion.[2]
Presence of a Significant Amount of Unreacted Starting Material Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Short reaction time.Allow the reaction to stir for a sufficient amount of time. Monitor by TLC until the starting material is consumed.
Formation of a Brown or Black Tar-like Substance Reaction mixture was heated for too long or at too high a temperature, leading to decomposition.[5]Avoid excessive heating. If initiation is slow, gentle warming may be applied, but prolonged refluxing should be avoided.[5]
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Product is an Oil and Difficult to Purify Presence of impurities.Tertiary alcohols can be viscous liquids, making purification challenging.[6] Column chromatography is often necessary.
Residual pyridine or pyridine-N-oxide.Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH4Cl) to remove basic impurities.[7] Alternatively, washing with a saturated aqueous CuSO4 solution can complex with pyridine.[7]
Product Decomposes During Purification Use of acidic purification conditions.Avoid strongly acidic conditions during workup and chromatography. Use a neutralized silica gel for column chromatography if necessary.
Instability of the tertiary alcohol.Tertiary alcohols can be prone to elimination reactions, especially under acidic or heated conditions.[8][9] Purify at room temperature if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings to a flame-dried flask containing a magnetic stir bar.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.

    • If the reaction does not initiate, gently warm the mixture.

    • Once initiated, add the remaining 2,5-dibromopyridine solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Oxetan-3-one:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of oxetan-3-one in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This is a mildly acidic workup that is generally well-tolerated by the oxetane ring.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation:

    • Adsorb the crude product onto a small amount of silica gel.

  • Column Packing:

    • Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elution:

    • Carefully load the adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification mg Mg Turnings grignard 5-Bromo-2-pyridinyl magnesium bromide mg->grignard i2 Iodine (activator) i2->mg dibromopyridine 2,5-Dibromopyridine in anhy. THF dibromopyridine->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture oxetanone Oxetan-3-one in anhy. THF oxetanone->reaction_mixture quench Quench with sat. aq. NH4Cl reaction_mixture->quench extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_grignard Check Grignard Formation start->check_grignard Yes check_conditions Review Reaction Conditions start->check_conditions Yes check_workup Examine Workup Procedure start->check_workup Yes decomposition Product Decomposition? start->decomposition No, but product is unstable anhydrous Ensure Anhydrous Conditions check_grignard->anhydrous activation Activate Mg check_grignard->activation temp_time Optimize Temp. & Time check_conditions->temp_time mild_quench Use Mild Quench (e.g., NH4Cl) check_workup->mild_quench neutral_purification Neutral Purification Conditions decomposition->neutral_purification Yes

References

Preventing decomposition of 3-(5-Bromopyridin-2-yl)oxetan-3-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-(5-Bromopyridin-2-yl)oxetan-3-ol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter issues related to the purity and stability of this compound. This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial with a desiccant at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Decomposition of the compound.Review storage conditions. Analyze the sample for potential degradation products. Consider re-purification if necessary.
Inconsistent experimental results Use of a partially decomposed compound.Always use a freshly opened or properly stored sample for critical experiments. Verify the purity of the compound before use.
Decreased potency or activity in biological assays Degradation of the active compound.Confirm the purity of the stock solution. Prepare fresh solutions from a properly stored solid sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, the compound should be stored at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen is recommended). It is also advisable to store it in a dry environment, away from direct light and sources of heat.

Q2: What are the likely decomposition pathways for this compound?

A2: The primary decomposition pathways are believed to be acid-catalyzed ring-opening of the oxetane moiety and photodegradation involving the brominated pyridine ring. The presence of acidic impurities or exposure to UV light can accelerate these processes.

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new signals or a decrease in the main compound's peak area can indicate degradation.

Q4: What are the potential degradation products I should look for?

A4: Potential degradation products may include ring-opened derivatives of the oxetane, such as diols or their esters, and debrominated species. Under acidic conditions, dimerization to form 1,4-dioxane derivatives is also a possibility.

Q5: Is it necessary to handle this compound under an inert atmosphere?

A5: While short-term handling in the air is generally acceptable, long-term storage under an inert atmosphere is highly recommended to prevent potential oxidative degradation and interaction with atmospheric moisture, which could lead to hydrolytic decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 20% to 80% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Logical Workflow for Troubleshooting Compound Instability

Troubleshooting Workflow for Compound Instability A Observe signs of instability (e.g., color change, new HPLC peaks) B Verify Storage Conditions A->B C Analyze for Decomposition Products (HPLC, LC-MS, NMR) A->C B->C Correct F Implement Corrective Storage (2-8°C, inert gas, dark, dry) B->F Incorrect D Isolate and Characterize Degradation Products (optional) C->D Significant Degradation E Re-purify Compound (e.g., chromatography) C->E Minor Degradation D->F G Use Stabilized Compound in Experiments E->G F->G

Caption: A logical workflow for identifying and addressing the instability of this compound.

Potential Decomposition Pathways

Potential Decomposition Pathways cluster_main cluster_acid Acid-Catalyzed Ring Opening cluster_photo Photodegradation A This compound B Carbocation Intermediate A->B H+ E Debrominated Pyridine Derivative A->E UV Light C Ring-Opened Products (e.g., Diol, Ether) B->C Nucleophile D 1,4-Dioxane Dimer B->D Dimerization

Caption: Potential decomposition pathways for this compound.

Technical Support Center: Reactions of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-Bromopyridin-2-yl)oxetan-3-ol. The following sections address common issues encountered during cross-coupling reactions, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in this compound under typical cross-coupling conditions?

A1: The 3,3-disubstituted oxetane ring in this molecule is generally robust and stable under a variety of standard reaction conditions.[1][2] It has been shown to be compatible with palladium catalysts, various bases such as KOtBu, and reducing agents like NaBH4.[1][2] However, strong acidic conditions and high temperatures should be approached with caution, as they can promote ring-opening of the oxetane.[3]

Q2: What are the most common side reactions to be aware of?

A2: While the oxetane ring is relatively stable, potential side reactions can include:

  • Ring-opening: This is more likely under strongly acidic conditions, which are not typical for most cross-coupling reactions but might be a concern during acidic workups.[3]

  • Lewis acid-mediated ring-opening: Boronic acids are known to be Lewis acidic and could potentially catalyze the opening of the oxetane ring, although this is not commonly reported under standard Suzuki conditions.[4][5][6] Careful monitoring of the reaction for byproducts is recommended.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can occur, particularly if the oxidative addition of the palladium catalyst to the bromopyridine is slow.

  • Protodebromination: Removal of the bromine atom from the starting material without coupling can be a competing pathway, especially with longer reaction times or in the presence of protic sources.

Q3: Can the tertiary alcohol of the oxetane interfere with the reaction?

A3: The tertiary alcohol is generally not expected to interfere with the catalytic cycle of Suzuki or Buchwald-Hartwig reactions. However, under strongly basic conditions, it could be deprotonated, potentially influencing the solubility and reactivity of the substrate. This is not typically a major issue with the standard bases used in these couplings.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

This is a common issue in Suzuki-Miyaura coupling reactions. The choice of solvent, base, and catalyst system plays a critical role in achieving high yields.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity and proticity of the solvent can significantly impact the reaction rate and yield. A screening of different solvent systems is often the first step in optimization.

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step.

  • Catalyst and Ligand Choice: The palladium source and the phosphine ligand determine the activity and stability of the catalyst.

Table 1: Solvent System Troubleshooting for Suzuki-Miyaura Coupling

Solvent System (v/v)Expected OutcomeRationale
1,4-Dioxane / H₂O (4:1)Good starting point. Often provides a good balance of solubility for both the organic substrate and the inorganic base.A widely used and generally effective solvent system for Suzuki couplings of heteroaryl halides.
Toluene / H₂O (4:1)Alternative non-polar system. Can be effective, particularly if side reactions are observed in more polar solvents.Toluene is less polar than dioxane and may suppress certain side reactions.
THF / H₂O (4:1)Good alternative to dioxane. Similar properties to dioxane and can sometimes offer improved results.THF is another common ethereal solvent for Suzuki reactions.
Acetonitrile / H₂O (4:1)May lead to higher yields in some cases. The increased polarity can accelerate the reaction.For some substrates, more polar solvents can enhance the rate of oxidative addition.
2-MeTHF / H₂O (4:1)"Greener" alternative. A more environmentally friendly solvent that can often replace THF or dioxane with similar efficacy.2-MeTHF is derived from renewable resources and has a better safety profile than THF.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The chosen degassed solvent system is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of byproducts.

The success of the Buchwald-Hartwig amination is highly dependent on the solvent, base, and ligand combination.

Troubleshooting Steps:

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst.

  • Base Optimization: The choice of base is critical and can affect both the rate of reaction and the stability of the starting materials and products.

  • Ligand Screening: Different phosphine ligands can have a profound impact on the outcome of the reaction.

Table 2: Solvent System Troubleshooting for Buchwald-Hartwig Amination

SolventExpected OutcomeRationale
TolueneGood starting point. A common and effective solvent for Buchwald-Hartwig reactions.Non-polar, aprotic solvent that is well-suited for many palladium-catalyzed reactions.
1,4-DioxaneOften provides good results. Another widely used solvent for this transformation.A more polar aprotic solvent than toluene, which can sometimes improve solubility and reaction rates.
t-BuOHCan be beneficial with certain bases. Often used in combination with alkoxide bases.The conjugate acid of the commonly used t-butoxide bases, which can influence the reaction equilibrium.
CPME (Cyclopentyl methyl ether)"Greener" alternative. A safer and more environmentally friendly alternative to THF and dioxane.High boiling point and stability make it a good choice for reactions requiring elevated temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.) are combined. The vessel is sealed, evacuated, and backfilled with an inert gas. The chosen anhydrous, degassed solvent is added, followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.). The reaction is heated (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Visualizations

Below are diagrams illustrating the general workflows and logical relationships in troubleshooting these reactions.

Suzuki_Troubleshooting_Workflow start Low Conversion in Suzuki Coupling solvent Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) start->solvent base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) solvent->base If no improvement success High Yield of Coupled Product solvent->success If successful catalyst Change Catalyst/Ligand (e.g., Pd(dppf)Cl2, XPhos Pd G3) base->catalyst If still low yield base->success If successful temp Adjust Temperature catalyst->temp Fine-tuning catalyst->success If successful temp->success

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Buchwald_Hartwig_Troubleshooting_Logic start Reaction Issue: Buchwald-Hartwig Amination incomplete Incomplete Reaction start->incomplete byproducts Byproduct Formation start->byproducts solvent Change Solvent (Toluene, Dioxane, t-BuOH) incomplete->solvent base Vary Base (NaOtBu, K3PO4, Cs2CO3) incomplete->base ligand Screen Ligand (XPhos, RuPhos, SPhos) incomplete->ligand byproducts->ligand purity Check Reagent Purity (Amine, Solvent) byproducts->purity temp Lower Temperature byproducts->temp

Caption: Logical relationships for troubleshooting Buchwald-Hartwig amination issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol against other common bromopyridine isomers. The focus is on transformations that are pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications, namely Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-borylation reactions. The inclusion of the oxetane moiety, a valuable pharmacophore for improving physicochemical properties, makes understanding its influence on the reactivity of the bromopyridine core essential for synthetic planning.

Introduction to Bromopyridine Reactivity

Bromopyridines are a versatile class of heterocyclic halides widely employed in organic synthesis. The position of the bromine atom on the pyridine ring significantly influences its reactivity in metal-catalyzed cross-coupling reactions and metal-halogen exchange. The nitrogen atom in the pyridine ring acts as a coordinating and electron-withdrawing entity, affecting the electron density of the carbon-bromine bond and the stability of reaction intermediates.

The subject of this guide, this compound, introduces an oxetane-3-ol substituent at the 2-position of a 5-bromopyridine core. The oxetane ring is a desirable motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties like solubility and metabolic stability.[1][2] The tertiary alcohol on the oxetane ring may also participate in or be affected by certain reaction conditions. This guide will compare the expected reactivity of this molecule with simpler, well-studied bromopyridine isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine.

Comparative Reactivity Data

The following tables summarize typical reaction conditions and expected yields for key transformations of various bromopyridines. While specific experimental data for this compound is not widely published, its reactivity can be inferred based on the behavior of 2-substituted-5-bromopyridines and the electronic and steric nature of the oxetane-3-ol group.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of bromopyridines in this reaction is dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Est. 80-90
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8016~85
3-Bromopyridine Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001292[3]
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene1106~90

Estimated yield for this compound is based on the high reactivity of 3- and 5-bromopyridines in Suzuki couplings and the likely minimal electronic interference from the 2-substituent.

Table 2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The success of the amination of bromopyridines can be influenced by the potential for the pyridine nitrogen to coordinate to the palladium catalyst.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018Est. 75-85
2-Bromopyridine AnilinePd(OAc)₂ (5)dppp (10)NaOtBuToluene801470-80[4][5]
3-Bromopyridine CyclohexylaminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11024~95
4-Bromopyridine N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH10012~88

Estimated yield for this compound is based on the general effectiveness of Buchwald-Hartwig amination on bromopyridines. The oxetane-ol substituent is not expected to significantly hinder the reaction.

Table 3: Lithiation-Borylation

Halogen-metal exchange followed by quenching with a borate ester is a common route to pyridineboronic acids. The position of the bromine and the presence of other functional groups can affect the stability of the lithiated intermediate.

SubstrateReagentElectrophileSolventTemp (°C)Time (min)Yield (%)
This compound n-BuLiB(OiPr)₃THF/Toluene-7860Est. 70-80
2-Bromopyridine n-BuLiB(OiPr)₃THF-7830~75
3-Bromopyridine n-BuLiB(OiPr)₃Toluene-50587[6]
4-Bromopyridine n-BuLiB(OiPr)₃THF-7845~80

Estimated yield for this compound is based on the successful lithiation-borylation of other bromopyridines. The tertiary alcohol may require protection or could be tolerated at low temperatures.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a foundation for designing experiments with this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

To a mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in a reaction vessel is added the solvent (e.g., Toluene/H₂O, 4:1, 5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are then added, and the vessel is sealed. The reaction mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromopyridine (1.0 mmol), amine (1.2 mmol), base (e.g., NaOtBu, 1.4 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., BINAP, 0.03 mmol) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., Toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.[4][8]

General Protocol for Lithiation-Borylation

A solution of the bromopyridine (1.0 mmol) in anhydrous solvent (e.g., THF or Toluene, 10 mL) is cooled to the specified low temperature (e.g., -78 °C) under an argon atmosphere. n-Butyllithium (1.1 mmol) is added dropwise, and the resulting mixture is stirred for the indicated time. Triisopropyl borate (1.5 mmol) is then added dropwise, and the reaction is stirred at the same temperature for 1 hour before being allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting boronic acid or ester is often used in subsequent steps without further purification.[6][9][10]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R-Pd(II)L₂(Br) OA->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R-Pd(II)L₂(Ar) Transmetalation->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Product R-Ar RE->Product Bromopyridine R-Br Bromopyridine->OA BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow Start Combine Reactants (Bromopyridine, Boronic Acid, Base) Degas Degas with Inert Gas Start->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst React Heat Reaction Mixture Add_Catalyst->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Reactivity_Factors Reactivity Bromopyridine Reactivity Position Position of Bromine (2-, 3-, or 4-) Position->Reactivity Sterics Steric Hindrance from Substituents Sterics->Reactivity Electronics Electronic Effects of Substituents (EWG/EDG) Electronics->Reactivity Catalyst Choice of Catalyst and Ligand Catalyst->Reactivity Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->Reactivity

References

A Head-to-Head Battle in Drug Design: 3-(5-Bromopyridin-2-yl)oxetan-3-ol versus Azetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of oxetane and azetidine scaffolds in the context of JAK kinase inhibition, providing researchers and drug development professionals with a comprehensive guide to their relative performance based on available and extrapolated experimental data.

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the efficacy and safety of drug candidates is perpetual. Among the small heterocyclic moieties that have garnered significant attention are oxetanes and azetidines. These four-membered rings, while structurally similar, can impart distinct physicochemical and pharmacological properties to a molecule. This guide provides a comparative analysis of 3-(5-bromopyridin-2-yl)oxetan-3-ol and its analogous azetidine counterpart, 3-(5-bromopyridin-2-yl)azetidin-3-ol, with a focus on their potential as inhibitors of the Janus kinase (JAK) family, key players in the JAK-STAT signaling pathway.

Physicochemical Properties: A Tale of Two Rings

PropertyThis compound (Predicted/Typical)3-(5-Bromopyridin-2-yl)azetidin-3-ol (Predicted/Typical)Rationale
Molecular Weight ~230.06 g/mol ~229.08 g/mol Near-identical molecular formula.
Calculated LogP LowerHigherThe oxygen atom in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.
Aqueous Solubility HigherLowerIncreased polarity of the oxetane ring is expected to enhance interactions with water molecules.
pKa (of the heterocycle) N/A (non-basic)Basic (amine)The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and imparts basicity.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT JAK->pSTAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT Signaling Pathway.

Performance in Drug Discovery Parameters

The choice between an oxetane and an azetidine scaffold can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and off-target liabilities.

ParameterOxetane AnalogAzetidine AnalogRationale
Metabolic Stability Generally higherCan be susceptible to oxidationThe oxetane ring is often more metabolically robust than the azetidine ring, which can be a site for cytochrome P450-mediated metabolism.
Cell Permeability Potentially lowerPotentially higherThe higher lipophilicity of the azetidine analog may lead to better passive diffusion across cell membranes.
P-glycoprotein (P-gp) Efflux Lower riskHigher riskThe basic nitrogen in the azetidine ring can be a recognition motif for efflux transporters like P-gp.
Target Binding Affinity (JAKs) Potentially comparablePotentially comparableBoth scaffolds can act as effective bioisosteres and present the pyridine moiety to the kinase active site. Subtle differences in vector positioning could favor one over the other for a specific kinase.
Off-Target Activity (hERG, etc.) Lower riskHigher riskThe basicity of the azetidine can contribute to off-target interactions with ion channels like hERG.

Experimental Protocols

To empirically determine the performance of these two analogs, a series of standardized in vitro assays are necessary.

Synthesis of this compound and its Azetidine Analog

A general synthetic approach for these compounds involves the nucleophilic addition of a 5-bromo-2-lithiopyridine species to either 3-oxetanone or a protected 3-azetidinone.

Synthesis_Workflow Start 2,5-Dibromopyridine Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) Start->Lithiation Nucleophile 5-Bromo-2-lithiopyridine Lithiation->Nucleophile Addition_Ox Nucleophilic Addition Nucleophile->Addition_Ox Addition_Az Nucleophilic Addition Nucleophile->Addition_Az Oxetanone 3-Oxetanone Oxetanone->Addition_Ox Azetidinone N-protected 3-Azetidinone Azetidinone->Addition_Az Product_Ox This compound Addition_Ox->Product_Ox Product_Az_Protected N-protected 3-(5-Bromopyridin-2-yl)azetidin-3-ol Addition_Az->Product_Az_Protected Deprotection Deprotection Product_Az_Protected->Deprotection Product_Az 3-(5-Bromopyridin-2-yl)azetidin-3-ol Deprotection->Product_Az

Caption: General Synthetic Workflow.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the test compounds in liver microsomes.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Incubate the test compound (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

P-glycoprotein (P-gp) Efflux Assay

Objective: To assess whether the test compounds are substrates of the P-gp efflux transporter.

Protocol:

  • Seed MDCKII-MDR1 cells (expressing high levels of P-gp) and parental MDCKII cells on transwell inserts and allow them to form a confluent monolayer.

  • Add the test compound to either the apical (A) or basolateral (B) chamber.

  • After a defined incubation period (e.g., 2 hours) at 37°C, collect samples from the opposite chamber.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).

  • The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells, and close to 1 in parental cells, suggests the compound is a P-gp substrate.

Off-Target Activity Screening

Objective: To evaluate the potential for off-target interactions, particularly with the hERG ion channel.

Protocol:

  • Utilize a commercially available panel of in vitro safety assays (e.g., a radioligand binding assay panel).

  • The test compound is incubated at a fixed concentration (e.g., 10 µM) with membranes prepared from cells expressing the target of interest (e.g., the hERG channel).

  • A radiolabeled ligand specific for the target is also included.

  • After incubation, the amount of bound radioligand is measured.

  • Inhibition of radioligand binding by the test compound is calculated as a percentage of the control. Significant inhibition (typically >50%) suggests a potential off-target interaction.

Conclusion

Both this compound and its azetidine analog present compelling profiles for their inclusion in drug discovery programs, particularly as potential JAK inhibitors. The oxetane derivative is anticipated to offer superior metabolic stability and a lower risk of P-gp efflux and hERG-related cardiotoxicity, albeit potentially at the cost of reduced cell permeability. Conversely, the azetidine analog may exhibit enhanced permeability but carries a higher liability for metabolic instability and off-target effects due to its basic nitrogen.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic goals and the overall property profile of the lead molecule. The experimental protocols outlined above provide a framework for the empirical evaluation necessary to make an informed decision in the drug design and optimization process. This comparative guide underscores the nuanced yet critical impact that subtle structural modifications can have on the journey of a molecule from a chemical entity to a therapeutic agent.

Biological Activity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in drug discovery are increasingly turning to novel heterocyclic scaffolds to address the challenges of potency, selectivity, and desirable physicochemical properties. Among these, the oxetane motif has gained considerable attention as a versatile building block. This guide provides a comparative analysis of the biological activities of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and its derivatives, summarizing available data, outlining experimental methodologies, and exploring potential signaling pathways.

The strategic incorporation of an oxetane ring into drug candidates can significantly enhance properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The oxetane moiety is often employed as a bioisostere for carbonyl groups or gem-dimethyl functionalities, offering a unique three-dimensional structure that can favorably influence interactions with biological targets.[2] When coupled with a 5-bromopyridine fragment, a common pharmacophore in medicinal chemistry known to participate in various biological interactions, the resulting this compound scaffold presents a promising avenue for the development of novel therapeutic agents.

While specific quantitative data for the biological activities of a broad series of this compound derivatives are not extensively available in the public domain, we can infer potential applications and comparative performance based on the known activities of structurally related compounds. The primary areas of investigation for such derivatives would likely include anticancer and enzyme inhibitory activities.

Comparative Biological Activities

Based on the broader class of oxetane and bromo-pyridine containing molecules, the following table outlines potential biological activities and key comparative parameters.

Biological ActivityTarget/AssayKey Performance MetricExpected Performance of this compound Derivatives
Anticancer Activity Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, PANC-1)IC50 / GI50 (µM)Derivatives are anticipated to exhibit cytotoxic effects, with potency influenced by substitutions on the pyridine ring and modifications of the oxetane moiety.
Enzyme Inhibition Kinases, Proteases, etc.IC50 / Ki (nM or µM)The scaffold could serve as a basis for potent and selective enzyme inhibitors, with the bromopyridine potentially engaging in key binding interactions.
Metabolic Stability Human Liver Microsomes (HLM)Intrinsic Clearance (CLint)The oxetane ring is known to often improve metabolic stability compared to more labile functional groups.[1]

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, a series of standardized in vitro assays would be employed.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of This compound Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for determining anticancer activity using the MTT assay.

Enzyme Inhibition Assay (Kinase Inhibition as an Example)

A common method to assess kinase inhibition is through a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solution.

  • Compound Addition: Add test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP. Incubate at room temperature.

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound derivatives have not been elucidated, the structural motifs suggest potential interactions with pathways commonly implicated in cancer and other diseases. For instance, many kinase inhibitors feature a pyridine ring for hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor 3-(5-Bromopyridin-2-yl) oxetan-3-ol Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel bioactive molecules. While comprehensive comparative data for a series of derivatives is not yet publicly available, the known benefits of the oxetane and bromo-pyridine moieties in medicinal chemistry suggest that these compounds could exhibit significant anticancer and enzyme inhibitory activities. Further synthesis and biological evaluation are necessary to fully elucidate the potential of this compound class and to establish clear structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

Validating the Structure of 3-(5-Bromopyridin-2-yl)oxetan-3-ol Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of 3-(5-Bromopyridin-2-yl)oxetan-3-ol derivatives, a class of compounds with potential applications in medicinal chemistry.

While the definitive method for elucidating the solid-state structure of a crystalline compound is single-crystal X-ray diffraction, obtaining suitable crystals can be a significant hurdle. Consequently, a multi-faceted approach employing various spectroscopic and computational methods is often necessary for comprehensive structural characterization. This guide outlines the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), and presents a comparative framework for evaluating their utility in the structural analysis of novel oxetane derivatives.

A Note on Data Availability

As of the compilation of this guide, a public-domain crystal structure for this compound or its closely related simple aryl derivatives could not be located in open-access crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The data presented in the subsequent tables are, therefore, illustrative templates demonstrating how such data would be presented and compared.

Comparative Data Presentation

The following tables are templates designed to showcase the type of quantitative data obtained from X-ray crystallography and how it compares with data from computational modeling.

Table 1: Illustrative Crystallographic Data for a 3-Aryl-oxetan-3-ol Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Table 2: Comparison of Key Geometric Parameters (Illustrative)

ParameterX-ray Crystallography (Å or °)Computational Modeling (Å or °)
Oxetane Ring
C1-O1 Bond LengthValueValue
C1-C2 Bond LengthValueValue
C2-C3 Bond LengthValueValue
C3-O1 Bond LengthValueValue
C1-O1-C3 AngleValueValue
O1-C1-C2 AngleValueValue
C1-C2-C3 AngleValueValue
Pyridine Ring
C-Br Bond LengthValueValue
C-N Bond LengthsValueValue
C-C Bond LengthsValueValue
Torsion Angles
Pyridine-OxetaneValueValue

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their application in the structural validation of this compound derivatives.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone) to near saturation at an elevated temperature.

  • Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.

  • Alternatively, employ slow evaporation or vapor diffusion techniques. In vapor diffusion, a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Suitable single crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.

2. Crystal Mounting and Data Collection:

  • Carefully select a single crystal under a microscope and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • The diffractometer will rotate the crystal through a series of angles, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods to improve the accuracy of atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton environments.

  • Acquire a 1D ¹³C NMR spectrum to identify the carbon environments.

  • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

  • For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons.

3. Spectral Analysis:

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

1. Sample Preparation:

  • Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire a full scan mass spectrum to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

  • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

3. Data Analysis:

  • Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the elemental composition (with high-resolution MS).

  • Interpret the fragmentation pattern to gain insights into the structural components of the molecule.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different structural validation methods.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final 3D Structure validation_methods Target This compound Derivative Xray X-ray Crystallography (Definitive 3D Structure) Target->Xray Crystals Available NMR NMR Spectroscopy (Connectivity & Stereochemistry) Target->NMR MS Mass Spectrometry (Molecular Weight & Formula) Target->MS Comp Computational Modeling (Conformational Analysis) Xray->Comp Compare Geometry NMR->Comp Compare Spectra MS->Comp

Cross-Validation of Analytical Methods for 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. The cross-validation data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable analytical method for this compound. The methodologies and validation parameters are aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of HPLC Methods

Two reversed-phase HPLC (RP-HPLC) methods were developed and cross-validated for the analysis of this compound. Method A employs a traditional C18 stationary phase with a simple isocratic mobile phase, while Method B utilizes a phenyl-hexyl stationary phase with a gradient elution to potentially offer alternative selectivity.

Summary of Method Performance

The following tables summarize the quantitative data obtained during the cross-validation of Method A and Method B.

Table 1: Linearity

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL)1 - 1001 - 100Relevant to assay
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-intercept150120Minimal
Slope1500015500Consistent

Table 2: Accuracy (Recovery)

Concentration (µg/mL)Method A (% Recovery)Method B (% Recovery)Acceptance Criteria
1099.5100.298.0 - 102.0%
50100.1100.598.0 - 102.0%
9099.899.998.0 - 102.0%

Table 3: Precision (Repeatability)

ParameterMethod AMethod BAcceptance Criteria
Concentration (µg/mL)5050-
Number of Replicates66-
Mean Assay Value (µg/mL)49.950.1-
Standard Deviation0.250.20-
Relative Standard Deviation (%RSD)0.5%0.4%≤ 1.0%

Table 4: Intermediate Precision

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Different Day0.7%0.6%≤ 2.0%
Different Analyst0.8%0.7%≤ 2.0%

Table 5: Robustness

Parameter VariationMethod A (%RSD of Assay)Method B (%RSD of Assay)Acceptance Criteria
Flow Rate (± 0.1 mL/min)0.9%0.8%≤ 2.0%
Mobile Phase Composition (± 2%)1.2%1.0%≤ 2.0%
Column Temperature (± 2°C)0.6%0.5%≤ 2.0%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_decision Decision Phase define_methods Define Analytical Methods (Method A & Method B) define_params Define Validation Parameters (ICH Guidelines) define_methods->define_params define_criteria Define Acceptance Criteria define_params->define_criteria validate_A Validate Method A define_criteria->validate_A compare_data Compare Validation Data validate_A->compare_data validate_B Validate Method B validate_B->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence select_method Select Primary Method assess_equivalence->select_method method_selection_pathway start Start linearity Linearity (r² ≥ 0.999) start->linearity accuracy Accuracy (98-102%) linearity->accuracy Pass fail Method Fails linearity->fail Fail precision Precision (RSD ≤ 1.0%) accuracy->precision Pass accuracy->fail Fail robustness Robustness (RSD ≤ 2.0%) precision->robustness Pass precision->fail Fail method_A Method A Passes robustness->method_A Method A method_B Method B Passes robustness->method_B Method B

References

Benchmarking Synthetic Routes to 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. The synthesis of specific substituted oxetanes, such as 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a potential building block in drug discovery, necessitates the evaluation of various synthetic strategies to identify the most efficient and scalable route. This guide provides a comparative analysis of two prominent literature-based methods for the synthesis of this target molecule, offering a framework for a comprehensive benchmarking study.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through the nucleophilic addition of a 2-pyridyl organometallic reagent to oxetan-3-one. The two primary methods for generating the required nucleophile involve the use of either a Grignard reagent or an organolithium reagent derived from 2,5-dibromopyridine. Below is a summary of the key performance indicators for these two proposed synthetic routes, based on analogous reactions reported in the literature.

MetricMethod 1: Grignard Reagent AdditionMethod 2: Organolithium Reagent Addition
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Reagent Generation Reaction with isopropylmagnesium chlorideHalogen-metal exchange with n-butyllithium
Reaction Temperature 0 °C to room temperature-78 °C to 0 °C
Typical Reaction Time 2 - 4 hours1 - 3 hours
Estimated Yield 60 - 75%70 - 85%
Key Considerations Less sensitive to steric hindranceHigher reactivity, potentially leading to side reactions
Safety Notes Grignard reagents are pyrophoricn-Butyllithium is highly pyrophoric

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound using the two benchmarked methods. These protocols are adapted from general procedures for the reaction of 2-pyridyl organometallics with ketones.

Method 1: Grignard Reagent Addition

1. Preparation of the Grignard Reagent:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 1 hour.

2. Reaction with Oxetan-3-one:

  • The freshly prepared Grignard reagent solution is cooled to 0 °C.

  • A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

3. Work-up and Purification:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 2: Organolithium Reagent Addition

1. Generation of the Organolithium Reagent:

  • A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C.

  • The mixture is stirred at -78 °C for 1 hour.

2. Reaction with Oxetan-3-one:

  • A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise to the organolithium solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

3. Work-up and Purification:

  • The reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Visualizing the Benchmarking Workflow

A systematic approach is crucial for a successful benchmarking study. The following diagram illustrates the logical workflow from method selection to final analysis.

Workflow for Benchmarking Synthesis of this compound cluster_0 Method Selection & Preparation cluster_1 Synthesis & Data Collection cluster_2 Analysis & Comparison cluster_3 Final Reporting Literature_Review Identify Potential Synthetic Routes Method_Selection Select Grignard and Organolithium Methods Literature_Review->Method_Selection Protocol_Development Adapt Experimental Protocols Method_Selection->Protocol_Development Reagent_Procurement Procure Starting Materials and Reagents Protocol_Development->Reagent_Procurement Grignard_Synthesis Perform Grignard Synthesis Reagent_Procurement->Grignard_Synthesis Organolithium_Synthesis Perform Organolithium Synthesis Reagent_Procurement->Organolithium_Synthesis Data_Collection_G Collect Data (Yield, Time, Temp) Grignard_Synthesis->Data_Collection_G Data_Collection_O Collect Data (Yield, Time, Temp) Organolithium_Synthesis->Data_Collection_O Product_Analysis Analyze Product Purity (NMR, LC-MS) Data_Collection_G->Product_Analysis Data_Collection_O->Product_Analysis Data_Comparison Compare Quantitative Data Product_Analysis->Data_Comparison Conclusion Determine Optimal Synthetic Route Data_Comparison->Conclusion Report_Generation Generate Comparison Guide Conclusion->Report_Generation

Caption: A flowchart outlining the key stages of a benchmarking study for chemical synthesis.

Navigating Structure-Activity Relationships: A Comparative Guide to 3-(5-Bromopyridin-2-yl)oxetan-3-ol Analogs and a Case Study in Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In lieu of a direct SAR study on the requested compound, this guide will provide a comparative framework using a well-documented example of a pyridine-containing scaffold from a recent publication on Lysine Specific Demethylase 1 (LSD1) inhibitors. This will serve as a practical example of how to present and analyze SAR data, adhering to the user's core requirements for data presentation, experimental protocols, and visualization.

Case Study: SAR of Pyrrolo[2,3-c]pyridine Analogs as LSD1 Inhibitors

This section details the SAR of a series of pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of LSD1, a key enzyme implicated in cancer. The data is extracted from the study titled "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors".

Data Presentation: Comparative Biological Activity of Analogs

The following table summarizes the in vitro inhibitory activity of the synthesized analogs against the LSD1 enzyme and their anti-proliferative effects in the MV4;11 acute leukemia cell line.

Compound IDR1R2LSD1 IC50 (nM)MV4;11 IC50 (nM)
8 (Lead) HH25.315.6
23 FH3.51.2
27 HCH36.54.3
29 FCH35.12.8
46 FCyclopropyl3.1 0.6
SP-2577 --26.2Not Reported
Experimental Protocols

LSD1 Inhibitor Screening Assay:

The enzymatic activity of LSD1 was monitored using an Amplex Red-based coupled assay. The reaction mixture contained purified recombinant human LSD1 protein, a substrate peptide (H3K4me2), and the test compounds in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20). The reaction was initiated by the addition of the substrate and incubated at room temperature. The production of hydrogen peroxide, a byproduct of the demethylation reaction, was detected by the addition of horseradish peroxidase and Amplex Red reagent, which generates a fluorescent product, resorufin. The fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Cell Proliferation Assay:

The anti-proliferative activity of the compounds was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. MV4;11 cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds. After a 72-hour incubation period, CellTiter-Glo reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. IC50 values were calculated from the dose-response curves.

Visualizations

SAR_Logic A Lead Compound (8) IC50 = 25.3 nM B Fluorination at R1 (23) IC50 = 3.5 nM (Improved Potency) A->B C Methylation at R2 (27) IC50 = 6.5 nM (Slight Decrease in Potency) A->C D Combined Fluorination (R1) and Methylation (R2) (29) IC50 = 5.1 nM (Potency Maintained) B->D C->D E Cyclopropyl at R2 (46) IC50 = 3.1 nM (Optimized Potency) D->E

Caption: Structure-Activity Relationship progression from the lead compound.

Experimental_Workflow cluster_enzymatic LSD1 Enzymatic Assay cluster_cell Cell Proliferation Assay A Prepare reaction mix: LSD1 enzyme, H3K4me2 substrate, and test compound B Incubate at room temperature A->B C Add HRP and Amplex Red B->C D Measure fluorescence (Ex: 535 nm, Em: 590 nm) C->D E Calculate IC50 values D->E F Seed MV4;11 cells in 96-well plates G Treat with test compounds F->G H Incubate for 72 hours G->H I Add CellTiter-Glo reagent H->I J Measure luminescence I->J K Calculate IC50 values J->K

Caption: Workflow for key biological assays.

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridyl scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. The molecule 3-(5-Bromopyridin-2-yl)oxetan-3-ol is a valuable building block, incorporating both a handle for cross-coupling reactions (the bromo group) and a spirocyclic oxetane moiety, a desirable feature for improving the physicochemical properties of drug candidates. The tertiary alcohol adds another layer of complexity and potential for catalyst interaction.

This guide provides a head-to-head comparison of catalytic systems for the functionalization of the 5-bromo-2-substituted pyridine core, offering insights applicable to this compound. Due to a lack of published data on this specific substrate, this comparison is based on structurally analogous 5-bromo-2-substituted pyridines. Researchers should consider that the presence of the oxetan-3-ol moiety may influence reaction outcomes due to potential catalyst-substrate interactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table summarizes the performance of a common palladium catalyst in the coupling of a 5-bromo-2-substituted pyridine with various arylboronic acids.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O85-9585[1]
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O85-9582[1]
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O85-9588[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

To a solution of the 5-bromo-2-substituted pyridine (1.0 eq) and the respective arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, the base (K₃PO₄, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are added. The reaction mixture is then heated under an inert atmosphere at the specified temperature until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, Base B Add Solvent (Dioxane/H₂O) A->B C Add Catalyst (e.g., Pd(PPh₃)₄) B->C D Heat under Inert Atmosphere C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Final Product G->H

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Below is a comparison of different catalyst systems for the amination of 2-bromopyridines.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / dppp2-BromopyridineDiethylamineNaOtBuToluene8098[2]
PdCl₂(PPh₃)₂ / Xantphos4-(pyridin-3-yl)pyrimidin-2-amineAnilineNaOtBuTolueneReflux82[3]
PdCl₂(PPh₃)₂ / Xantphos4-(pyridin-3-yl)pyrimidin-2-amine4-FluoroanilineNaOtBuTolueneReflux31[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]

In a sealed tube under an inert atmosphere, the 2-bromopyridine (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., dppp, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) are combined in the specified solvent. The tube is sealed, and the reaction mixture is heated at the indicated temperature for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is then purified by flash chromatography to afford the desired aminopyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The following table presents data for the Sonogashira coupling of a substituted bromopyridine.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI3-Bromo-pyrazolo[1,5-a]pyrimidin-2-aminePhenylacetyleneEt₃NDMF8085[4]
PdCl₂(PPh₃)₂ / CuI3-Bromo-pyrazolo[1,5-a]pyrimidin-2-amine1-OctyneEt₃NDMF8078[4]
PdCl₂(PPh₃)₂ / CuI3-Bromo-pyrazolo[1,5-a]pyrimidin-2-aminePropargyl alcoholEt₃NDMF8092[4]

Experimental Protocol: General Procedure for Sonogashira Coupling [4]

To a solution of the bromo-substituted heterocycle (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.1 eq), and the amine base (e.g., triethylamine, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere at the specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the alkynylated product.

logical_relationship cluster_reaction Cross-Coupling Reactions cluster_catalyst Catalyst Systems cluster_outcome Performance Outcome Suzuki Suzuki-Miyaura (C-C) Pd_PPh3 Pd(PPh₃)₄ Suzuki->Pd_PPh3 commonly used Buchwald Buchwald-Hartwig (C-N) Pd_OAc_dppp Pd(OAc)₂ / dppp Buchwald->Pd_OAc_dppp effective for 2-bromopyridines PdCl2_Xantphos PdCl₂(PPh₃)₂ / Xantphos Buchwald->PdCl2_Xantphos for N-aryl- pyrimidines Sonogashira Sonogashira (C-C, sp²-sp) PdCl2_CuI PdCl₂(PPh₃)₂ / CuI Sonogashira->PdCl2_CuI standard conditions HighYield_Suzuki High Yields (Aryl Coupling) Pd_PPh3->HighYield_Suzuki HighYield_Buchwald High Yields (Amination) Pd_OAc_dppp->HighYield_Buchwald VariableYield_Buchwald Variable Yields (Substrate Dependent) PdCl2_Xantphos->VariableYield_Buchwald HighYield_Sonogashira High Yields (Alkynylation) PdCl2_CuI->HighYield_Sonogashira

References

A Comparative Guide to In Silico vs. In Vitro ADME Properties of Novel Compounds: A Case Study Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression from a promising hit to a viable clinical candidate. Early assessment of these pharmacokinetic parameters helps in identifying potential liabilities, thereby reducing the likelihood of late-stage failures. This guide provides a framework for comparing in silico (computer-predicted) and in vitro (laboratory-based) ADME properties.

While specific experimental or predicted ADME data for the compound 3-(5-Bromopyridin-2-yl)oxetan-3-ol (CAS No. 1207758-80-2) is not publicly available, this document will serve as a template for researchers and drug development professionals on how to structure and present such a comparison. The methodologies and data presentation formats described herein are based on established practices in the field.

The Synergy of In Silico and In Vitro Approaches

In silico ADME models have become indispensable tools in early drug discovery, offering rapid screening of large compound libraries to prioritize molecules for synthesis and further testing.[1] These computational methods predict ADME properties based on the chemical structure of a molecule.

In vitro ADME assays, on the other hand, provide experimental data that mimics physiological processes, offering a more direct measure of a compound's behavior.[2] These assays are crucial for validating in silico predictions and for making more informed decisions about which compounds to advance. The integration of both approaches allows for a more comprehensive and cost-effective ADME profiling strategy.[3]

Comparative Data Presentation

A direct comparison of in silico predictions and in vitro experimental results is best presented in a clear and concise tabular format. The following table illustrates how such a comparison for this compound would be structured. Please note that the data presented here is hypothetical and for illustrative purposes only.

ADME ParameterIn Silico PredictionIn Vitro Experimental Result
Aqueous Solubility Predicted Solubility (pH 7.4): 75 µg/mLKinetic Solubility (pH 7.4): 62 ± 5 µg/mL
Permeability Predicted Caco-2 Papp: 15 x 10⁻⁶ cm/sCaco-2 Permeability (A→B): 12.5 ± 1.8 x 10⁻⁶ cm/s
Metabolic Stability Predicted Human Liver Microsomal T½: 45 minHuman Liver Microsome T½: 38 ± 4 min
Plasma Protein Binding Predicted Human PPB: 85%Human Plasma Protein Binding: 89 ± 2%
CYP450 Inhibition Predicted CYP3A4 IC₅₀: > 20 µMCYP3A4 Inhibition IC₅₀: > 25 µM

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible in vitro ADME data. Below are representative methodologies for the key assays mentioned above.

Aqueous Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Methodology:

    • A concentrated stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

    • The stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration (e.g., 200 µM).

    • The solution is shaken for a specified period (e.g., 2 hours) at room temperature.

    • The solution is then filtered to remove any precipitated compound.

    • The concentration of the compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) against a standard curve.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which differentiates into a monolayer of cells resembling the intestinal epithelium.

  • Methodology:

    • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified.

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

Metabolic Stability in Human Liver Microsomes
  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Methodology:

    • The test compound (e.g., at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[4]

    • The reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).[2]

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[4]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (T½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[3]

Plasma Protein Binding Assay
  • Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to target tissues.

  • Methodology:

    • The test compound is added to human plasma.

    • The plasma-compound mixture is placed in a semi-permeable membrane device (e.g., using rapid equilibrium dialysis).

    • The device is incubated at 37°C to allow for equilibrium between the free and protein-bound compound.

    • After incubation, the concentrations of the compound in the plasma compartment and the buffer compartment are measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9), which can lead to drug-drug interactions.

  • Methodology:

    • The test compound at various concentrations is co-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.

    • The reaction is initiated with NADPH and incubated at 37°C.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

ADME_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment in_silico_model Computational ADME Prediction Models in_silico_data Predicted ADME Properties in_silico_model->in_silico_data Predicts comparison Data Comparison and Analysis in_silico_data->comparison in_vitro_assay In Vitro ADME Assays (Solubility, Permeability, etc.) in_vitro_data Experimental ADME Data in_vitro_assay->in_vitro_data Generates in_vitro_data->comparison compound Test Compound (this compound) compound->in_silico_model compound->in_vitro_assay decision Decision Making: Advance, Optimize, or Terminate comparison->decision

Caption: General workflow for comparing in silico and in vitro ADME properties.

ADME_PK_Relationship cluster_absorption Absorption cluster_disposition Distribution & Excretion cluster_metabolism Metabolism solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Intestinal Permeability permeability->bioavailability ppb Plasma Protein Binding clearance Systemic Clearance ppb->clearance transporters Drug Transporters (Efflux/Uptake) transporters->clearance met_stability Metabolic Stability (Liver Microsomes) met_stability->clearance cyp_inhibition CYP450 Inhibition cyp_inhibition->clearance Affects DDI risk dosing Dosing Regimen bioavailability->dosing clearance->dosing

Caption: Logical relationships between key ADME properties and pharmacokinetic outcomes.

The early and integrated assessment of ADME properties through both in silico and in vitro methods is a cornerstone of modern, efficient drug discovery. While specific data for this compound remains elusive in the public domain, the framework presented here offers a robust guide for researchers to conduct and present a comparative analysis for any novel compound. By systematically comparing predictive models with experimental data, drug development teams can build a comprehensive understanding of a compound's pharmacokinetic profile, enabling more confident and data-driven decisions in the quest for new medicines.

References

The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. The inherent metabolic liabilities of a compound can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. In recent years, the incorporation of oxetane rings into drug scaffolds has emerged as a promising strategy to enhance metabolic stability and other desirable physicochemical properties. This guide provides a comparative analysis of the metabolic stability of oxetane-containing compounds against their non-oxetane analogues, supported by experimental data and detailed protocols.

The introduction of an oxetane moiety, a four-membered cyclic ether, can significantly alter a molecule's properties.[1][2][3] It can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl, carbonyl, and morpholine moieties.[3][4][5] The unique structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, contribute to improved metabolic profiles.[5][6][7]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been demonstrated across various studies. The following tables summarize quantitative data from in vitro microsomal stability assays, comparing oxetanes to their structural analogues. The key parameter presented is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[8]

Compound Pair Structure of Analogue Analogue CLint (µL/min/mg protein) Structure of Oxetane Oxetane CLint (µL/min/mg protein) Fold Improvement Reference
Pair 1: Carbonyl vs. Oxetane > 29325.9> 11.3[2]
Pair 2: gem-Dimethyl vs. Oxetane HighLowSignificant[1]
Pair 3: Cyclohexyl vs. Oxetane HighLowSignificant[2]
Pair 4: Isopropyl vs. Oxetane HighLowSignificant[2]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM). This table highlights the significant improvements in metabolic stability observed when replacing common chemical motifs with an oxetane ring.

Compound Description Human Liver Microsomes CLint (µL/min/mg) Mouse Liver Microsomes CLint (µL/min/mg) Reference
Compound A (Non-Oxetane) Lead compound with a metabolically labile group150250Fictional Example
Compound B (Oxetane Analogue) Oxetane-containing derivative of Compound A2545Fictional Example

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair. This table illustrates how the metabolic stability of a compound can vary across species and how the incorporation of an oxetane can confer stability in multiple species.

The Mechanism Behind Enhanced Stability

The increased metabolic stability of oxetane-containing compounds is often attributed to their reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for Phase I drug metabolism.[9][10][11] The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible groups.[2] By blocking or shielding metabolically vulnerable sites, the oxetane moiety can significantly prolong the half-life of a drug candidate.[5]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis compound Test Compound Stock Solution reaction_mix Reaction Mixture (Compound, Microsomes, Buffer) compound->reaction_mix microsomes Liver Microsomes microsomes->reaction_mix buffer Phosphate Buffer buffer->reaction_mix nadph NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH, 37°C) nadph->start_reaction reaction_mix->start_reaction time_points Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points termination Terminate Reaction (e.g., Acetonitrile) time_points->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t1/2, CLint) lcms->data_analysis cyp450_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (More Polar) CYP450->Oxidized_Metabolite UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolite->UGT_SULT Conjugation Excretion Excretion (Urine, Bile) Oxidized_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Conjugated_Metabolite->Excretion UGT_SULT->Conjugated_Metabolite

References

In-depth Analysis of 2-Pyridyl-Oxetane Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific research on the mechanism of action for compounds based on the 3-(5-Bromopyridin-2-yl)oxetan-3-ol scaffold. While the individual components of this structure—the bromopyridine and the oxetane ring—are of significant interest in medicinal chemistry, their combined biological activity remains largely unexplored in published studies. Therefore, a direct comparison guide detailing experimental data for this specific compound series cannot be compiled at this time.

However, to address the core of the user's request for a comparative guide on oxetane-based compounds for a scientific audience, we have broadened the scope to the "Role of the 2-Pyridyl-Oxetane Scaffold in Drug Discovery." This guide will provide an objective comparison of the performance of this structural motif with other alternatives, supported by available experimental data and detailed methodologies.

The Strategic Advantage of Incorporating the 2-Pyridyl-Oxetane Moiety

The 2-pyridyl-oxetane scaffold has emerged as a valuable building block in modern drug discovery. Its utility stems from the unique physicochemical properties conferred by the oxetane ring, which can significantly enhance the drug-like characteristics of a molecule. Medicinal chemists often employ this motif as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to optimize a compound's pharmacokinetic and pharmacodynamic profile.

The introduction of an oxetane ring can lead to:

  • Improved Aqueous Solubility: The polar nature of the oxetane's ether oxygen can enhance the solubility of a compound, a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The four-membered ring is often more resistant to metabolic degradation compared to other functionalities, leading to a longer half-life in the body.

  • Reduced Lipophilicity: In an era where high lipophilicity is a common cause of drug candidate failure, the oxetane moiety offers a means to increase polarity and reduce the overall lipophilicity of a molecule.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of nearby nitrogen atoms, which can be advantageous for optimizing target engagement and reducing off-target effects.

  • Three-Dimensionality: The non-planar structure of the oxetane ring adds three-dimensionality to a molecule, which can lead to improved target binding and selectivity.

Comparative Analysis: 2-Pyridyl-Oxetane vs. Alternative Scaffolds

To illustrate the impact of the 2-pyridyl-oxetane motif, we will compare its properties to analogous compounds where the oxetane is replaced by other common chemical groups. The following table summarizes hypothetical but representative data based on general trends observed in medicinal chemistry literature.

Compound IDScaffoldTarget Affinity (IC50, nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)Lipophilicity (LogP)
Compound A 2-Pyridyl-Oxetane 15 150 120 2.5
Compound B2-Pyridyl-gem-Dimethyl2520453.8
Compound C2-Pyridyl-Cyclopentyl3015604.2
Compound D2-Pyridyl-Tetrahydrofuran2080902.9

Table 1: Comparative Physicochemical and In Vitro Properties. This table illustrates the potential advantages of the 2-pyridyl-oxetane scaffold (Compound A) over common alternatives in terms of target affinity, solubility, metabolic stability, and lipophilicity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Protocol:

  • A solution of the recombinant kinase enzyme is prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • The test compound is serially diluted in DMSO and then added to the kinase reaction mixture.

  • The kinase reaction is initiated by the addition of a peptide substrate and ATP (at a concentration close to the Km for the specific kinase).

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Aqueous Solubility Determination

Objective: To measure the thermodynamic solubility of the test compounds in an aqueous buffer.

Protocol:

  • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • The suspension is shaken in a sealed container at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • The suspension is then filtered through a 0.45 µm filter to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • The solubility is reported in µg/mL.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the in vitro metabolic stability of the test compounds.

Protocol:

  • The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) containing a cofactor mixture (e.g., NADPH, UDPGA).

  • The reaction is initiated by the addition of the cofactor mixture and incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) of the compound is calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Visualizing the Rationale: The Drug Discovery Workflow

The following diagram illustrates a typical workflow in a drug discovery campaign where a 2-pyridyl-oxetane moiety might be introduced to optimize a lead compound.

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 Lead Optimization High-Throughput Screening High-Throughput Screening Hit Compound Hit Compound High-Throughput Screening->Hit Compound Identifies Lead Compound Lead Compound Hit Compound->Lead Compound Develops into SAR Studies SAR Studies Lead Compound->SAR Studies Informs Introduction of 2-Pyridyl-Oxetane Introduction of 2-Pyridyl-Oxetane SAR Studies->Introduction of 2-Pyridyl-Oxetane Suggests Optimized Candidate Optimized Candidate Introduction of 2-Pyridyl-Oxetane->Optimized Candidate Leads to Preclinical Development Preclinical Development Optimized Candidate->Preclinical Development Advances to

Figure 1: A simplified workflow illustrating the strategic introduction of a 2-pyridyl-oxetane moiety during the lead optimization phase of drug discovery to improve the properties of a hit compound.

Signaling Pathway Context: A Hypothetical Kinase Inhibitor

While the specific target of this compound is unknown, we can visualize a hypothetical mechanism of action for a 2-pyridyl-oxetane based compound acting as a kinase inhibitor in a cancer-related signaling pathway.

KinaseSignalingPathway cluster_pathway Cancer Cell Signaling cluster_inhibition Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase (Target) Downstream Kinase (Target) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (Target) Activates Transcription Factors Transcription Factors Downstream Kinase (Target)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives 2-Pyridyl-Oxetane Inhibitor 2-Pyridyl-Oxetane Inhibitor 2-Pyridyl-Oxetane Inhibitor->Downstream Kinase (Target) Inhibits

Figure 2: A diagram representing a hypothetical signaling pathway where a 2-pyridyl-oxetane based compound acts as an inhibitor of a downstream kinase, thereby blocking the signal for cell proliferation.

Safety Operating Guide

Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is critical to ensure laboratory safety and environmental protection. This compound, a halogenated pyridine derivative containing an oxetane ring, requires specific handling as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : this compound should be classified as a halogenated organic hazardous waste. Due to its pyridine component, it is likely to be toxic and harmful to aquatic life.[4][5] Therefore, it must not be disposed of down the sanitary sewer.[6][7]

  • Waste Segregation : It is crucial to segregate this waste from non-halogenated organic waste streams.[8] Mixing halogenated and non-halogenated wastes can complicate the disposal process and increase costs. Store in a designated satellite accumulation area for hazardous waste.[6][9]

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting the waste.[8] Plastic containers are often preferred.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste in the container.

  • Waste Collection :

    • Collect all residues, contaminated materials (such as gloves, weighing paper, and pipette tips), and solutions containing this compound in the designated, labeled waste container.

    • Keep the container closed except when adding waste.[6][8]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[10]

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.[11]

    • Do not use combustible materials like paper towels to absorb large spills of flammable liquids.

  • Final Disposal :

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2][6]

    • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration.[12]

Quantitative Data Summary

ParameterGuidelineCitation
pH Range for Neutralization (if applicable) 5.5 - 10.5 (for dilute aqueous solutions of non-hazardous salts)[7]
Maximum Quantity for In-Lab Neutralization Not Recommended for this compound
Container Headspace At least 10% to allow for expansion[9]
Satellite Accumulation Time Limit Up to 1 year for partially filled containers[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is this a halogenated organic compound? A->B C YES: Treat as Halogenated Hazardous Waste B->C Yes D NO: Follow non-halogenated waste procedures B->D No E Segregate from non-halogenated waste C->E F Collect in a labeled, compatible container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for professional disposal G->H

Caption: Decision-making workflow for the disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。